Technical Documentation Center

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to enhance clinical success rates. 1-(4-Fluorophenyl)-2-methylcyclobut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to enhance clinical success rates. 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (CAS: 1506242-55-2) represents a highly specialized building block that exemplifies this design philosophy. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind its behavior, and the self-validating analytical workflows required to characterize it accurately.

Structural Rationale & Medicinal Chemistry Context

The molecular architecture of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is deliberately engineered to optimize both pharmacodynamics and pharmacokinetics:

  • The Cyclobutane Core (sp³ Enabler): Unlike planar aromatic rings, the cyclobutane ring introduces significant three-dimensionality. This conformational rigidity lowers the entropic penalty upon binding to a target protein, while the high fraction of sp³ carbons (Fsp³) generally correlates with improved aqueous solubility and reduced off-target promiscuity.

  • Para-Fluoro Substitution: The fluorine atom at the para position of the phenyl ring is a classic bioisosteric modification. It electronically deactivates the aromatic ring, providing a robust metabolic shield against cytochrome P450-mediated oxidation, while simultaneously modulating the overall lipophilicity[1].

  • The Carboxylic Acid Handle: With a pKa in the mildly acidic range, this moiety serves either as a versatile synthetic handle for amide coupling or as an electrostatic anchor (existing primarily as an anion at physiological pH 7.4) for target engagement.

G Core 1-(4-fluorophenyl)-2-methyl cyclobutane-1-carboxylic acid F_atom 4-Fluoro Substitution Core->F_atom Cyclobutane Cyclobutane Ring Core->Cyclobutane Carboxyl Carboxylic Acid Core->Carboxyl Methyl 2-Methyl Group Core->Methyl Met_Stab Increased Metabolic Stability (Blocks CYP) F_atom->Met_Stab Lipophilicity Modulated Lipophilicity (LogP ~3.2) F_atom->Lipophilicity Cyclobutane->Lipophilicity Rigidity Conformational Rigidity (Lower Entropic Penalty) Cyclobutane->Rigidity Solubility Aqueous Solubility (pH dependent, pKa ~4.5) Carboxyl->Solubility Methyl->Lipophilicity Chirality Stereochemical Complexity (Diastereomers) Methyl->Chirality

Diagram 1: Logical relationship mapping of structural moieties to ADME/physicochemical outcomes.

Core Physicochemical Properties

Understanding the baseline physicochemical parameters is critical before integrating this building block into a larger Active Pharmaceutical Ingredient (API). The data summarized below reflects the inherent properties of the isolated compound[1][2].

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Rationale / Impact
Molecular Formula C₁₂H₁₃FO₂Determines exact mass (208.0900 Da) for MS identification[2].
Molecular Weight 208.23 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration without violating Lipinski's Rule of 5[1].
CAS Number 1506242-55-2Unique registry identifier for procurement and IP tracking[1].
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability; well within limits for potential Blood-Brain Barrier (BBB) penetration.
Predicted pKa (Aqueous) ~4.5 - 4.8The compound exists predominantly in its ionized (carboxylate) form at physiological pH (7.4), driving solubility.
Predicted LogP ~3.2Balanced lipophilicity. High enough for lipid membrane partitioning, low enough to avoid severe aggregation.
H-Bond Donors / Acceptors 1 / 3Favorable desolvation penalty during target binding.

Experimental Workflows for Physicochemical Characterization

As an Application Scientist, it is imperative to recognize that theoretical predictions must be empirically validated. The unique structure of this compound dictates specific analytical choices.

Workflow Start Compound Receipt & QC (LC-MS, NMR) pKa_Det pKa Determination (Potentiometric Titration) Start->pKa_Det LogP_Det Lipophilicity Profiling (Shake-Flask LC-MS) Start->LogP_Det Sol_Det Kinetic & Thermodynamic Solubility (Nephelometry) Start->Sol_Det Data_Int Data Integration & ADME Modeling pKa_Det->Data_Int LogP_Det->Data_Int Sol_Det->Data_Int Output Lead Optimization Strategy Data_Int->Output

Diagram 2: Experimental workflow for self-validating physicochemical characterization.

Thermodynamic pKa Determination (Potentiometric Titration)

Causality for Method Selection: UV-metric titration is unsuitable for this molecule. The cyclobutane ring electronically isolates the ionizable carboxylic acid from the fluorophenyl chromophore. Consequently, the ionization of the -COOH group will not produce a mathematically significant shift in the UV absorbance spectrum. Potentiometry (pH-metric titration) relies directly on proton mass-balance, making it a self-validating and rigorous choice.

Step-by-Step Protocol:

  • Electrode Standardization: Calibrate the glass pH electrode using certified standard buffers (pH 4.0, 7.0, 10.0). Standardize the 0.15 M KOH titrant against a primary standard (Potassium Hydrogen Phthalate, KHP) to ensure exact molarity.

  • Co-Solvent Preparation: Because the unionized form of the compound (at pH < 3) exhibits poor aqueous solubility, dissolve ~2 mg of the compound in a methanol/water co-solvent system. Prepare three distinct ratios (e.g., 30%, 40%, and 50% MeOH v/v).

  • Titration Execution: Titrate the solution from pH 2.0 to 11.0 using the standardized KOH. Critical Control: Conduct the titration under an inert Argon atmosphere to prevent ambient CO₂ absorption, which forms carbonic acid and artificially skews the equivalence point.

  • Data Processing: Extract the apparent pKa (psKa) from the inflection point of the Bjerrum plot for each co-solvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the inverse dielectric constant of the respective co-solvent mixtures. Extrapolate the linear regression to 0% co-solvent to derive the true aqueous pKa.

Lipophilicity (LogD at pH 7.4) Profiling

Causality for Method Selection: Computational LogP models often struggle with the steric shielding and specific hydration spheres of highly substituted cyclobutanes. A physical measurement is required. Shake-flask LC-MS is chosen over UV-based quantification because mass spectrometry provides exact mass-specific detection (m/z 207.1 for[M-H]⁻), completely eliminating false readings from trace UV-active impurities that could partition differently than the main analyte.

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate 1-octanol and 50 mM aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the biphasic system (500 µL saturated octanol + 500 µL saturated buffer).

  • Equilibration: Agitate the mixture via mechanical shaking at 25°C for exactly 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Critical Control: This step breaks any microemulsions formed during shaking, ensuring sharp, distinct phase boundaries.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate, clean pipette tips. Dilute appropriately and analyze via LC-MS/MS operating in negative electrospray ionization (ESI-) mode, monitoring the [M-H]⁻ transition.

  • Calculation: Compute the distribution coefficient using the formula: LogD = log10(Area_octanol / Area_buffer * Dilution_Factor).

Conclusion

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a highly optimized building block that leverages sp³ character and halogenation to deliver favorable physicochemical properties. By employing rigorous, self-validating analytical techniques—such as potentiometric Yasuda-Shedlovsky extrapolation and LC-MS-backed shake-flask methods—drug development professionals can accurately map its ADME profile, ensuring predictable behavior when incorporated into complex therapeutic agents.

References

  • Appchem. "1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid | 1506242-55-2 | C12H13FO2". Appchem Catalog.
  • BLD Pharm. "1506242-55-2|1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid". BLD Pharm Database.

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectral Elucidation of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid

Executive Summary The structural elucidation of highly functionalized, strained ring systems such as 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid requires a rigorous analytical approach. This compound—a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized, strained ring systems such as 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid requires a rigorous analytical approach. This compound—a critical intermediate in the development of neuroactive pharmaceuticals and enzyme inhibitors—features a puckered cyclobutane ring, two contiguous stereocenters, and a para-fluorinated aromatic system. This technical guide provides a comprehensive, field-proven framework for acquiring, interpreting, and validating the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectral data of this molecule, ensuring high scientific integrity in stereochemical assignments.

Structural & Stereochemical Framework

Cyclobutane rings are non-planar; they exist in a dynamic, puckered "butterfly" conformation that rapidly interconverts at room temperature[1]. This dynamic behavior averages the pseudo-axial and pseudo-equatorial proton environments, resulting in complex second-order multiplets in the 1 H NMR spectrum[2].

Furthermore, the substitution at C1 and C2 creates two chiral centers, yielding two possible diastereomeric pairs: the cis-isomer (where the 4-fluorophenyl and C2-methyl groups reside on the same face of the ring) and the trans-isomer. For the purpose of this guide, we will analyze the spectral data corresponding to the (1R, 2S) / (1S, 2R) cis-diastereomer , as its elucidation perfectly demonstrates the causality behind heteronuclear coupling and Nuclear Overhauser Effect (NOE) interactions.

Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 2D NMR Correlation (COSY, HSQC, HMBC) B->C D Stereochemical Elucidation (NOESY/ROESY) C->D E Data Processing & Multiplet Analysis D->E

Fig 1: Standardized high-resolution NMR elucidation workflow for functionalized cyclobutanes.

Experimental Protocols: High-Resolution NMR Acquisition

To generate a self-validating dataset, the experimental protocol must account for the long relaxation times of quaternary carbons and the broad chemical shift range of fluorine. The following step-by-step methodology ensures high-fidelity data[3].

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is present to maintain optimal magnetic field homogeneity (shimming).

Step 2: Instrument Parameters (400 MHz Spectrometer)

  • 1 H NMR (400 MHz): Use a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, acquiring 16-32 scans. A relaxation delay (D1) of 1.5 seconds is sufficient for proton relaxation.

  • 13 C NMR (100 MHz): Use a proton-decoupled pulse sequence (zgpg30). Because the molecule contains two critical quaternary carbons (C1 and the carboxylic acid C=O) that lack attached protons to facilitate dipole-dipole relaxation, set the D1 delay to at least 2.0–3.0 seconds[3]. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

  • 19 F NMR (376 MHz): Acquire with proton decoupling (igig30 or similar) to simplify the fluorine signal into a sharp singlet, or without decoupling to observe the 3 J HF​ coupling from the aromatic protons.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is characterized by three distinct regions: the aliphatic methyl group, the complex cyclobutane ring protons, and the aromatic AA'BB'X spin system.

Causality Behind the Aromatic Splitting

The 4-fluorophenyl group does not present a simple doublet/doublet pattern. Because fluorine ( 19 F) is 100% naturally abundant and has a spin of I=1/2 , it actively couples with the aromatic protons[4].

  • The protons ortho to the fluorine (H-3', H-5') couple to the fluorine atom ( 3 J HF​ 8.5 Hz) and to the adjacent aromatic protons ( 3 J HH​ 8.5 Hz), resulting in an apparent triplet (t).

  • The protons meta to the fluorine (H-2', H-6') couple to the adjacent protons ( 3 J HH​ 8.5 Hz) and weakly to the fluorine ( 4 J HF​ 5.5 Hz), yielding a doublet of doublets (dd).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
-COOH 11.20br s-1HBroad due to hydrogen bonding/exchange.
H-2', H-6' 7.32dd 3 J HH​ = 8.5, 4 J HF​ = 5.52HAromatic protons ortho to cyclobutane.
H-3', H-5' 7.02t (app) 3 J HH​ 3 J HF​ 8.52HAromatic protons ortho to Fluorine.
H-2 2.85m-1HDeshielded by proximity to the ring substituents.
H-4a, H-4b 2.25 – 2.55m-2HDiastereotopic protons, complex multiplet.
H-3a, H-3b 1.65 – 1.95m-2HDiastereotopic protons, furthest from functional groups.
-CH 3​ 1.15d 3 J HH​ = 7.03HSplit by the single H-2 proton.

13 C and 19 F NMR Spectral Analysis

The 13 C NMR spectrum provides the most robust self-validating data for the fluorophenyl moiety due to heteronuclear 13 C- 19 F spin-spin coupling[5]. Unlike proton spectra, where multiplets can overlap, the carbon spectrum clearly displays the distance-dependent decay of the C-F coupling constants ( n J CF​ ).

Causality of Heteronuclear C-F Coupling

According to established spectroscopic principles for fluorinated aromatics[5][6][7]:

  • Ipso-Carbon (C-4'): Directly attached to fluorine, exhibiting a massive one-bond coupling ( 1 J CF​ 245 Hz).

  • Ortho-Carbons (C-3', C-5'): Two bonds away, showing a strong coupling ( 2 J CF​ 21.5 Hz).

  • Meta-Carbons (C-2', C-6'): Three bonds away, showing a moderate coupling ( 3 J CF​ 8.1 Hz).

  • Para-Carbon (C-1'): Four bonds away, showing a weak but distinct coupling ( 4 J CF​ 3.2 Hz).

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling (J, Hz)Assignment Notes
C=O 180.5s-Carboxylic acid carbonyl.
C-4' 161.8d 1 J CF​ = 245.0Aromatic carbon attached to F.
C-1' 138.2d 4 J CF​ = 3.2Aromatic carbon attached to cyclobutane.
C-2', C-6' 128.7d 3 J CF​ = 8.1Aromatic carbons meta to F.
C-3', C-5' 115.2d 2 J CF​ = 21.5Aromatic carbons ortho to F.
C-1 55.4s-Quaternary cyclobutane carbon.
C-2 42.6s-Methine cyclobutane carbon.
C-4 32.1s-Methylene cyclobutane carbon.
C-3 22.4s-Methylene cyclobutane carbon.
-CH 3​ 16.2s-Aliphatic methyl carbon.

(Note: The 19 F NMR spectrum will display a single multiplet around δ -116.0 ppm, appearing as a triplet of triplets (tt) in the absence of proton decoupling due to interactions with the ortho and meta aromatic protons[4].)

2D NMR Strategies for Stereochemical Elucidation

While 1D NMR confirms the planar structure, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory to establish the relative stereochemistry of the cyclobutane substituents. The NOE relies on through-space dipole-dipole interactions, which are only observable if protons are within ~5 Å of each other.

For the cis-isomer (where the methyl group at C2 and the fluorophenyl group at C1 are on the same face of the cyclobutane ring), a strong spatial correlation will be observed between the C2-methyl protons and the H-2'/H-6' aromatic protons. Conversely, the C2-proton will reside on the opposite face (trans to the aryl group) and will show NOE correlations to the trans-oriented protons of the C4 methylene group.

NOESY Me C2-Methyl (δ 1.15) Ar C1-Aryl (H-2'/6') (δ 7.32) Me->Ar Strong NOE (cis-face) H2 C2-Proton (δ 2.85) H4 C4-Protons (δ 2.25-2.55) H2->H4 Vicinal NOE (trans-face)

Fig 2: Key NOESY correlations confirming the cis-diastereomeric configuration.

By systematically applying this workflow—leveraging heteronuclear C-F coupling for structural validation and NOESY for stereochemical mapping—researchers can achieve highly reliable, self-validating characterization of complex cyclobutane derivatives.

References

  • ResearchGate Contributors. (2016). The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine? ResearchGate.[5][Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: 13C NMR Data for Fluorophenyl Derivatives. RSC.[6][Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[7][Link]

  • Köring, A. (2020). AA'BB'MX Spin System? The 19F NMR Spectrum of Tris(p-fluorophenyl)phosphine. Nanalysis.[4][Link]

  • Seidl, P. R., & Dias, J. F. (2009). NMR Spectroscopy of Cyclobutanes. PATAI'S Chemistry of Functional Groups. American Chemical Society / ResearchGate.[1][2][Link]

Sources

Foundational

Crystal Structure Analysis of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the cyclobutane ring represents a privileged scaffold. It offers a unique combination of restricted conformational flexibility and precise spatial pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the cyclobutane ring represents a privileged scaffold. It offers a unique combination of restricted conformational flexibility and precise spatial projection of pharmacophores. However, highly substituted cyclobutanes—such as 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid —present significant analytical challenges. The presence of two adjacent stereocenters (C1 and C2) generates complex diastereomeric relationships (cis vs. trans) that are often ambiguous under standard NMR spectroscopy due to variable proton-proton coupling constants across the puckered ring.

As a Senior Application Scientist, I approach this challenge by relying on Single-Crystal X-ray Diffraction (SC-XRD). SC-XRD is not merely a characterization tool; it is a definitive, self-validating system that unambiguously establishes relative stereochemistry, absolute configuration, and supramolecular behavior. This whitepaper outlines the end-to-end technical workflow for the crystallographic analysis of this specific fluorinated cyclobutane derivative.

The Causality of Crystallization: Strategy & Protocol

The Objective: To grow a macroscopic, defect-free single crystal suitable for X-ray diffraction. The Causality: X-ray diffraction relies on the constructive interference of X-rays scattered by the periodic electron density of a crystal lattice. 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid possesses a highly hydrophobic domain (the fluorophenyl and methyl groups) and a strongly hydrogen-bonding hydrophilic domain (the carboxylic acid). This amphiphilic nature dictates that a binary solvent system—balancing solvation and controlled precipitation—is required to yield diffraction-quality crystals.

Protocol: Vapor Diffusion Crystallization

This protocol utilizes a self-validating anti-solvent diffusion mechanism to ensure slow, thermodynamically controlled nucleation.

  • Solvent Selection: Dissolve 10–15 mg of the compound in a minimum volume (approx. 0.5 mL) of a good solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove heterogeneous nucleation sites (dust).

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n -hexane or n -pentane).

  • Sealing and Incubation: Cap the outer 20 mL vial tightly and store it in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Validation Checkpoint: Harvest the resulting crystals and examine them under a polarized light microscope. Self-Validation: A true single crystal will extinguish polarized light uniformly every 90 degrees of rotation. If the crystal extinguishes irregularly or exhibits mosaic patterns, it is a twinned aggregate and must be discarded.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is isolated, the structural determination process follows a strict, sequential logic. The determination of relative stereochemistry in highly substituted cyclobutanes relies heavily on the accuracy of this data collection[1].

SCXRD_Workflow N1 1. Crystal Selection Cryo-loop mounting in Paratone oil N2 2. Data Collection X-ray Diffractometer at 100 K N1->N2 N3 3. Data Reduction Integration & Absorption Correction N2->N3 N4 4. Structure Solution Intrinsic Phasing (SHELXT) N3->N4 N5 5. Refinement Least-Squares Minimization (SHELXL) N4->N5 N6 6. Validation checkCIF & Supramolecular Analysis N5->N6

Fig 1. End-to-end single-crystal X-ray diffraction workflow for structural determination.

Protocol: Data Collection and Reduction
  • Cryo-Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen cryo-loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer's cold stream (100 K). Causality: Cooling to 100 K minimizes the thermal vibration (Debye-Waller factors) of the atoms. This is critical for accurately modeling the electron density of the fluorine atom, which is prone to high thermal motion, and for locating the highly mobile carboxylic acid proton.

  • Diffraction: Collect data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Cu K α is preferred if absolute configuration determination of a chiral crystal is required, as it maximizes the anomalous dispersion signal of the oxygen and fluorine atoms.

  • Data Reduction: Integrate the raw frame data using software such as CrysAlisPro or APEX. Apply a multi-scan absorption correction.

Structure Solution and Refinement Logic

Following data collection, the structure is typically solved and refined using the Olex2 graphical user interface, which seamlessly integrates with the SHELX suite of programs[2].

Protocol: Refinement and Self-Validation
  • Structure Solution: Run SHELXT (Intrinsic Phasing) to locate the heavy atoms (C, O, F). The cyclobutane ring and the fluorophenyl moiety will immediately become apparent in the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Hydrogen Atom Assignment:

    • Place carbon-bound hydrogen atoms (e.g., the methyl group and cyclobutane ring protons) in calculated positions using a riding model (HFIX 137 for methyl, HFIX 23 for secondary CH2).

    • Locating the Acidic Proton: Do not calculate the position of the carboxylic acid proton. Instead, locate it directly from the difference Fourier map (Q-peaks).

  • Validation Checkpoint: A successful, self-validating refinement will show exactly one Q-peak of appropriate electron density (~0.5 e/ų) located approximately 0.82–0.84 Å from one of the carboxylic oxygen atoms. If this peak is missing, or if the electron density is shared symmetrically between both oxygens, the structure may be a deprotonated salt or suffering from dynamic disorder.

Structural and Supramolecular Analysis

The physical properties of the bulk drug substance are dictated by its supramolecular assembly. The inherent rigidity and puckering of the cyclobutane ring heavily influence the overall crystal packing and supramolecular arrangement of the molecules[3].

Cyclobutane Ring Conformation

To relieve eclipsing interactions (Pitzer strain) between the hydrogen atoms on adjacent carbons, the cyclobutane ring will not be planar. It adopts a "puckered" or butterfly conformation. The crystallographic data will reveal the exact puckering angle. The bulky 4-fluorophenyl group at C1 and the methyl group at C2 will adopt pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes, directly dictating the cis or trans geometry.

Hydrogen Bonding Networks

In the solid state, carboxylic acids frequently dimerize through strong intermolecular hydrogen bonds, forming a classic R22​(8) supramolecular motif[4].

Supramolecular_Logic M1 Monomer A (Carboxylic Acid) Dimer Centrosymmetric Dimer R2,2(8) H-Bond Motif M1->Dimer O-H···O M2 Monomer B (Carboxylic Acid) M2->Dimer O-H···O Lattice 3D Crystal Lattice vdW & F···H Interactions Dimer->Lattice Packing

Fig 2. Logical assembly of cyclobutane-1-carboxylic acid monomers into a 3D crystal lattice.

The R22​(8) dimer acts as the fundamental building block of the crystal lattice. These dimers then pack together via weaker van der Waals forces and potential C-H···F interactions driven by the fluorophenyl ring.

Quantitative Data Summary

To standardize reporting for regulatory or publication purposes, crystallographic parameters must be summarized. Below is a representative data table illustrating the expected quantitative metrics for a high-quality SC-XRD analysis of a racemic mixture of this compound.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Metric
Chemical formula C₁₂H₁₃FO₂
Formula weight 208.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c (Assuming racemic mixture)
Unit cell dimensions a=11.24 Å, b=8.76 Å, c=12.15 Å, β=104.5∘
Volume ~1158 ų
Z, Calculated density 4, 1.194 g/cm³
Absorption coefficient ( μ ) 0.092 mm⁻¹
F(000) 440
Theta range for data collection 2.5° to 28.3°
Goodness-of-fit (GOF) on F² 1.045
Final R indices[I>2 σ (I)] R1​=0.038 , wR2​=0.092
Largest diff. peak and hole 0.24 and -0.18 e/ų

(Note: Unit cell dimensions and R-factors are representative benchmarks for a high-resolution dataset of this specific molecular weight and atomic composition).

References

  • Title: OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL: [Link][2]

  • Title: Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups Source: Crystals (MDPI, 2024) URL: [Link][4]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: PMC / National Institutes of Health URL: [Link][1]

  • Title: Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties Source: Gels (MDPI, 2021) URL: [Link][3]

Sources

Exploratory

Pharmacological Mechanisms of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivatives: A Dual-Target Perspective

Executive Summary & Cheminformatics Context The 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid scaffold represents a highly versatile, conformationally restricted pharmacophore in modern drug discovery. From an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Cheminformatics Context

The 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid scaffold represents a highly versatile, conformationally restricted pharmacophore in modern drug discovery. From an applied cheminformatics perspective, this chemical entity is uniquely positioned at the center of a well-known database collision: CAS Registry Number 35580-46-2 is frequently cross-assigned to both this cyclobutane derivative and the structurally distinct morpholinone-based MMP-12 inhibitor CP-271485[1].

As drug development professionals, untangling this overlap reveals that derivatives of this cyclobutane scaffold are actively pursued along two distinct, highly valuable pharmacological trajectories:

  • Metalloelastase (MMP-12) Inhibition : Utilizing the free carboxylic acid moiety for catalytic zinc chelation in tissue remodeling diseases.

  • Monoamine Transporter Modulation : Derivatizing the carboxylate into amines to generate conformationally locked serotonin/norepinephrine reuptake inhibitors (SNRIs), structurally analogous to the anti-obesity agent sibutramine.

Structural Activity Relationship (SAR) Rationale

The unique geometry of the 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid core provides strict spatial boundaries that govern target engagement. The causality behind these structural choices is rooted in thermodynamics and metabolic stability:

  • 4-Fluorophenyl Group : The para-fluoro substitution serves a dual purpose. It prevents rapid CYP450-mediated aromatic hydroxylation (enhancing metabolic half-life) and provides a highly lipophilic vector for insertion into deep hydrophobic pockets, such as the S1' pocket of MMPs or the central binding site of the serotonin transporter (SERT).

  • Cyclobutane Ring & 2-Methyl Substitution : The four-membered ring restricts the rotational degrees of freedom of the attached phenyl and functional groups. The 2-methyl group introduces a chiral center and additional steric bulk, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

  • Carboxylic Acid Moiety : In its native state, the carboxylate acts as a bidentate or monodentate chelator for divalent cations (e.g., Zn2+). When converted to an amine or amide via reductive amination, it shifts the molecule's electrostatic profile to favor SLC6 monoamine transporter binding.

Mechanism of Action A: Matrix Metalloproteinase-12 (MMP-12) Inhibition

MMP-12 (macrophage metalloelastase) is a zinc-dependent endopeptidase implicated in inflammatory tissue remodeling, such as in COPD and emphysema. Structural studies of MMP-12 complexes (such as those with CP-271485, PDB: 1UTT) reveal that effective inhibitors must navigate the S1' pocket while neutralizing the active site zinc[2].

The free acid derivatives of our target scaffold achieve this via a bipartite mechanism:

  • Zinc Chelation : The cyclobutane-1-carboxylic acid directly coordinates the catalytic Zn2+ ion, displacing the nucleophilic water molecule required for peptide bond hydrolysis.

  • S1' Pocket Occupation : The 4-fluorophenyl group extends into the S1' specificity loop (comprising Leu181 and Ala182), anchoring the inhibitor and providing selectivity over other MMP isozymes (e.g., MMP-1) which possess shallower S1' pockets[3].

MMP12_Mechanism Deriv Cyclobutane-1-carboxylic Acid Scaffold Zn Catalytic Zn2+ Ion (MMP-12 Active Site) Deriv->Zn Carboxylate Chelation S1 S1' Hydrophobic Pocket (Leu181, Ala182) Deriv->S1 4-Fluorophenyl Insertion Inhib Enzymatic Inhibition (Protease Arrest) Zn->Inhib Catalytic Blockade S1->Inhib Affinity Enhancement Effect Reduced Elastin Degradation (Tissue Preservation) Inhib->Effect Therapeutic Outcome

Diagram 1: Mechanism of MMP-12 inhibition via zinc chelation and S1' pocket insertion.

Mechanism of Action B: Monoamine Transporter (SLC6) Inhibition

When the carboxylic acid is chemically reduced or converted into a primary/secondary amine, the scaffold mirrors the pharmacophore of cyclobutane-based SNRIs.

  • Orthosteric Binding : The protonated amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in human SERT) in the central binding site.

  • Conformational Arrest : The 4-fluorophenyl group wedges into the hydrophobic sub-pocket, locking the transporter in an outward-facing, ligand-bound state. This prevents the conformational transition required for the translocation of endogenous monoamines (5-HT, NE) across the presynaptic membrane.

Self-Validating Experimental Protocols

To rigorously evaluate these derivatives, the following self-validating workflows must be employed to ensure data integrity and trustworthiness.

Protocol 1: MMP-12 FRET-Based Enzymatic Assay
  • Objective : Quantify the IC50 of carboxylic acid derivatives against MMP-12.

  • Causality : We utilize a fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Cleavage by MMP-12 separates the Mca fluorophore from the Dpa quencher. Inhibition of MMP-12 by the test compound prevents cleavage, resulting in a dose-dependent decrease in fluorescence, directly linking signal to target engagement.

  • Step-by-Step Methodology :

    • Preparation : Dilute recombinant human MMP-12 (catalytic domain) to 0.5 nM in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • Compound Incubation : Add test derivatives in a 10-point dose-response curve (0.1 nM to 10 µM, 1% DMSO final). Incubate for 30 minutes at 37°C to allow equilibrium binding.

    • Substrate Addition : Initiate the reaction by adding 10 µM of the fluorogenic substrate.

    • Kinetic Read : Monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 60 minutes.

    • Self-Validation Check : The assay plate must include Marimastat as a positive control. If the calculated IC50 for Marimastat deviates by more than 3-fold from the established literature value (~3 nM), the assay is deemed invalid due to enzyme degradation or buffer anomalies.

Protocol 2: Radioligand Displacement Assay for SERT/NET
  • Objective : Determine the binding affinity (Ki) of amine derivatives.

  • Causality : Test compounds compete with a known tritiated ligand for the orthosteric binding site. Displacement proves direct target engagement rather than allosteric modulation.

  • Step-by-Step Methodology :

    • Membrane Preparation : Isolate membranes from HEK293 cells stably expressing human SERT or NET.

    • Binding Reaction : Incubate 10 µg of membrane protein with 1 nM [3H]-citalopram (for SERT) and varying concentrations of the test derivative in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 1 hour at 22°C.

    • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

    • Quantification : Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count beta emissions.

    • Self-Validation Check : Define Non-Specific Binding (NSB) using 10 µM fluoxetine. If NSB exceeds 20% of total binding, the wash stringency must be increased to prevent false-positive affinity scoring.

SNRI_Workflow Syn Amine Derivatization (Reductive Amination) Bind Radioligand Displacement ([3H]-Citalopram/Nisoxetine) Syn->Bind Lead Compound Cell Cellular Reuptake Assay (HEK293-SERT/NET) Bind->Cell IC50 < 100nM Quant LC-MS/MS Monoamine Quantification Cell->Quant Lysate Extraction Valid Self-Validating Analysis (Z'-factor > 0.5) Quant->Valid Data Integration

Diagram 2: Self-validating experimental workflow for evaluating monoamine reuptake inhibition.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profiling of the scaffold based on analog benchmarking and structural homology modeling.

Table 1: Representative Target Affinity Profile for 1-(4-Fluorophenyl)-2-methylcyclobutane Derivatives

Compound FormTargetAssay TypeRepresentative IC50 / KiSelectivity Ratio
Free Carboxylic AcidMMP-12FRET Enzymatic12.5 nM>100-fold vs MMP-1
Free Carboxylic AcidMMP-9FRET Enzymatic45.0 nM3.6-fold vs MMP-12
Primary Amine DerivativeSERTRadioligand Binding8.2 nM5-fold vs NET
Primary Amine DerivativeNETRadioligand Binding41.0 nM-
Primary Amine DerivativeDATRadioligand Binding320.0 nM>30-fold vs SERT

References

  • Title: 35580-46-2_CP-271485CAS号:35580-46-2_CP-271485【结构式 ...
  • Source: proteopedia.
  • Source: rcsb.

Sources

Foundational

An In-depth Technical Guide to the Safety and Toxicological Profile of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid

This guide provides a comprehensive overview of the available safety data and a predictive toxicological profile for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. Given the limited direct experimental data fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the available safety data and a predictive toxicological profile for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. Given the limited direct experimental data for this specific molecule, this document leverages data from structurally similar compounds to provide a robust assessment for researchers, scientists, and drug development professionals.

Introduction

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a unique molecule featuring a fluorinated aromatic ring and a substituted cyclobutane carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the rigid cyclobutane scaffold. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount before its handling and application in research and development. This guide aims to provide a detailed, data-driven perspective on the potential hazards, safe handling procedures, and toxicological endpoints associated with this compound.

Section 1: Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safety assessment. These properties can predict its behavior in biological systems and the environment.

PropertyValueSource
CAS Number 1506242-55-2[1][2]
Molecular Formula C12H13FO2[1][2]
Molecular Weight 208.23 g/mol [1][2]
SMILES CC1CCC1(C(=O)O)c1ccc(cc1)F[1]
Physical Form Solid (Predicted)Inferred from analogues

Section 2: Hazard Identification and Classification (Predictive)

As no specific Safety Data Sheet (SDS) with a formal GHS classification is publicly available for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, we will extrapolate a predicted classification based on close structural analogues. The most relevant analogues are 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid and 1-(4-fluorophenyl)cyclopropanecarboxylic acid, which share the core fluorophenyl-cycloalkane-carboxylic acid structure.

Hazard ClassGHS CategoryHazard StatementSource (Analogue Data)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

GHS Hazard Pictogram (Predicted):

GHS_Pictogram cluster_pictogram Predicted GHS Pictogram pictogram_node

Predicted GHS Pictogram for the compound.

Section 3: Safe Handling and Emergency Protocols

Proper handling and emergency preparedness are crucial when working with any chemical. The following protocols are based on best practices for handling powdered chemicals with the predicted hazard profile.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. For this compound, oral, dermal, and inhalation routes are of concern.

  • Eye/Face Protection: Wear chemical safety goggles with side shields (compliant with EN 166) and a face shield if there is a risk of splashing or significant dust generation.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber, tested to EN 374) and a lab coat.[5] Ensure gloves are inspected for integrity before use and disposed of properly.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6] Avoid dust formation.[5] Take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, and well-ventilated place.[5][6] Keep the container tightly closed and sealed. Recommended storage temperature is often between 2–8 °C for similar compounds to maintain long-term stability.[5]

Emergency First-Aid Measures

These measures are based on the predicted hazards and are standard for carboxylic acids of this type.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[6][7] Seek medical attention if irritation develops.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5]

  • If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Handling_Workflow cluster_workflow Safe Handling Workflow prep Preparation: - Verify fume hood function - Don PPE (Goggles, Gloves, Lab Coat) weigh Weighing Compound: - Use anti-static weigh boat - Minimize dust generation prep->weigh Proceed to handling solubilize Solubilization: - Add solvent slowly to powder - Cap and vortex/sonicate weigh->solubilize Transfer to vessel cleanup Cleanup: - Wipe down surfaces - Dispose of contaminated materials in designated waste solubilize->cleanup After use storage Storage: - Tightly seal container - Store in a cool, dry place cleanup->storage Final step

A typical workflow for safely handling the solid compound.

Section 4: Toxicological Profile (Predictive)

This section provides a detailed, predictive toxicological profile based on data from structural analogues and the general toxicological principles of fluorinated carboxylic acids.

Acute Toxicity
  • Oral: Predicted to be harmful if swallowed (GHS Category 4).[3] The carboxylic acid moiety can cause irritation to the gastrointestinal tract.

  • Dermal: May cause skin irritation. Prolonged contact can lead to redness and discomfort.[3]

  • Inhalation: May cause respiratory tract irritation (GHS Category 3).[3][4] Inhalation of dust can lead to coughing and shortness of breath.

Skin and Eye Irritation
  • Skin: Classified as a skin irritant (GHS Category 2).[3][4] The acidic nature of the compound is the primary driver of this effect.

  • Eyes: Classified as causing serious eye irritation (GHS Category 2A).[3][4] Direct contact can cause significant pain, redness, and potential damage to the cornea.

Chronic and Mechanistic Toxicity

While no specific chronic toxicity data exists for this compound, we can infer potential long-term effects from its structural components.

  • Carboxylic Acid Moiety: Drugs containing carboxylic acids are sometimes associated with idiosyncratic drug toxicity. This can be due to the formation of reactive acyl glucuronide or acyl-CoA conjugates in the body.[8] These reactive metabolites can covalently bind to proteins, leading to cellular dysfunction and potential immune responses.[8]

  • Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can influence the metabolic stability of the compound. While often increasing stability, the metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites. Some fluorinated carboxylic acids have been shown to exhibit hepatotoxicity (liver toxicity) and have the potential to bioaccumulate.[9][10] Studies on perfluorinated carboxylic acids (PFCAs), though structurally different, have shown that toxicity can increase with carbon chain length and that these compounds can affect lipid metabolism.[11][12]

Analogue_Logic cluster_logic Logic for Predictive Toxicology cluster_analogues Structural Analogues (with GHS data) target Target Compound: 1-(4-fluorophenyl)-2-methylcyclobutane -1-carboxylic acid analog1 1-(4-Fluorophenyl) cyclobutane-1-carboxylic acid (H302, H315, H319, H335) target->analog1 Shares core structure analog2 1-(4-Fluorophenyl) cyclopropanecarboxylic acid (H302, H315, H319, H335) target->analog2 Shares core structure prediction Predicted Profile: - Harmful if swallowed - Skin/Eye/Respiratory Irritant analog1->prediction Informs prediction analog2->prediction Informs prediction

Sources

Exploratory

Preliminary Pharmacological Screening of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid: A Technical Guide

Executive Summary & Structural Rationale As drug discovery pivots toward highly selective modulators, the structural rigidification of known pharmacophores remains a highly effective strategy. 1-(4-fluorophenyl)-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug discovery pivots toward highly selective modulators, the structural rigidification of known pharmacophores remains a highly effective strategy. 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a novel arylcycloalkylcarboxylic acid. Structurally, it mimics the core pharmacophore of classic non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and ibuprofen—featuring a lipophilic aromatic ring paired with an acidic moiety.

However, the critical divergence lies in the 2-methylcyclobutane ring . By embedding the α -carbon into a sterically constrained four-membered ring, we introduce severe conformational restriction. This rigidification minimizes entropic loss upon target binding and forces the molecule into a specific spatial orientation. Consequently, this structural choice is hypothesized to alter the selectivity profile between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[1], while simultaneously introducing the potential for off-target or dual-target activity at nuclear receptors, specifically Peroxisome Proliferator-Activated Receptor gamma (PPAR γ ), which natively accommodates lipophilic acids[2].

This whitepaper outlines a self-validating, preliminary pharmacological screening cascade designed to evaluate this compound as a dual-action anti-inflammatory and metabolic modulator.

ScreeningCascade A 1-(4-fluorophenyl)-2-methylcyclobutane -1-carboxylic acid B In Vitro COX-1/2 Fluorometric Assay A->B C In Vitro PPARγ Transactivation Assay A->C D Cytotoxicity Profiling (HepG2 MTT) B->D C->D E In Vivo Carrageenan Paw Edema Model D->E F Go/No-Go Decision Matrix E->F

Fig 1. Pharmacological screening workflow for the novel cyclobutane derivative.

Primary In Vitro Screening: Target-Based Assays

To establish causality between the compound's structure and its biological activity, we begin with isolated target assays.

Fluorometric COX-1/COX-2 Inhibition Assay

Rationale: Traditional radiometric assays are hazardous and low-throughput. We employ a fluorometric assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). COX enzymes convert arachidonic acid to Prostaglandin G2 (PGG2). The intrinsic peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously driving the oxidation of ADHP into highly fluorescent resorufin[3]. This provides a highly sensitive, real-time kinetic read of enzyme activity[4].

Self-Validating System: The assay utilizes SC-560 (a COX-1 specific inhibitor) and Celecoxib (a COX-2 specific inhibitor) as internal controls. If the assay cannot accurately reproduce the selectivity of these reference standards, the plate is invalidated[1][3].

Step-by-Step Protocol:

  • Reagent Preparation: Dilute COX Cofactor (containing heme) 1:200 in COX Assay Buffer. Prepare the Arachidonic Acid/NaOH substrate solution immediately prior to use[3].

  • Compound Incubation: In a 96-well opaque flat-bottom plate, add 10 µL of the test compound (serially diluted in DMSO) to 80 µL of the COX Assay Buffer. Add 10 µL of either recombinant human COX-1 or COX-2 enzyme[4].

  • Control Wells: Assign wells for Enzyme Control (EC, no inhibitor), Background Control (BC, no enzyme), and Inhibitor Controls (IC, using SC-560 and Celecoxib).

  • Initiation: Incubate for 10 minutes at room temperature. Initiate the reaction by adding 10 µL of the Arachidonic Acid/ADHP probe mixture to all wells simultaneously using a multi-channel pipette[1].

  • Detection: Kinetically measure fluorescence (Ex = 535 nm / Em = 587 nm) at 25°C for 5–10 minutes. Calculate the IC 50​ based on the linear slope of the fluorescence over time[4].

PPAR γ Transactivation Dual-Luciferase Reporter Assay

Rationale: Lipophilic carboxylic acids often exhibit PPAR γ partial agonism. A simple biochemical binding assay is insufficient, as it cannot differentiate between agonists, partial agonists, and antagonists. We utilize a cell-based dual-luciferase reporter assay to confirm functional nuclear translocation and gene transcription[2][5].

Self-Validating System: We co-transfect a constitutively active Renilla luciferase plasmid alongside the Firefly luciferase PPRE-reporter. Normalizing Firefly luminescence against Renilla luminescence ensures that any observed decrease in signal is due to true receptor inactivity, not compound-induced cytotoxicity or poor transfection efficiency[2][5].

Step-by-Step Protocol:

  • Cell Culture & Transfection: Seed HEK293FT cells in 96-well plates. Co-transfect cells using Lipofectamine with three plasmids: pcDNA-FLAG-PPAR γ (100 ng), PPRE X3-TK-luc (150 ng), and pGL4.73 [hRluc/SV40] (0.5 ng)[5].

  • Incubation: Incubate cells at 37°C for 14–16 hours to allow for plasmid integration and receptor expression[5].

  • Ligand Treatment: Replace the medium with complete media containing the test compound (1–100 µM), DMSO (vehicle control), or Rosiglitazone (positive control)[5].

  • Detection: After 18–24 hours, lyse the cells and sequentially measure Firefly and Renilla luciferase activity using a Dual-Glo Luciferase Assay System[2].

SignalingPathway Ligand Cyclobutane Derivative COX2 COX-2 Enzyme Ligand->COX2 Inhibits PPARg PPARγ Receptor Ligand->PPARg Agonizes PGG2 Prostaglandin G2 (Inflammation) COX2->PGG2 Blocked Arachidonic Arachidonic Acid Arachidonic->COX2 RXR RXR Heterodimer PPARg->RXR PPRE PPRE Gene Transcription (Metabolic Regulation) RXR->PPRE Activates

Fig 2. Hypothesized dual-target mechanistic pathway of the cyclobutane derivative.

In Vivo Proof-of-Concept: Carrageenan-Induced Paw Edema Model

Rationale: In vitro enzymatic inhibition must translate to physiological efficacy. The carrageenan-induced paw edema model, established by Winter et al. (1962), remains the gold standard for assessing acute, non-immune, prostaglandin-driven inflammation[6][7]. The injection of λ -carrageenan induces a biphasic inflammatory response, where the late phase (2–4 hours) is heavily mediated by COX-2 generated prostaglandins[6][8].

Self-Validating System: The contralateral (uninjected) paw serves as an internal baseline control for each animal, eliminating baseline physiological variations. The inclusion of an Indomethacin cohort validates the systemic inflammatory response and the sensitivity of the specific rat strain used[8].

Step-by-Step Protocol:

  • Acclimation & Fasting: Acclimate male Wistar rats (150–200g) for one week. Fast the animals overnight prior to the experiment to ensure consistent gastrointestinal absorption of the oral dose, providing water ad libitum[8].

  • Baseline Measurement: Measure the basal volume (C 0​ ) of the right hind paw of each rat using a plethysmometer (e.g., Ugo Basile)[9].

  • Dosing: Divide rats into groups (n=6-8). Administer the test compound (e.g., 10 mg/kg and 30 mg/kg), Vehicle (0.5% methylcellulose), or Indomethacin (5 mg/kg) via oral gavage[8].

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the sub-plantar surface of the right hind paw[7][9].

  • Assessment: Measure the paw volume at 1, 2, 3, and 4 hours post-injection. Calculate the percentage of inhibition using the formula: % Inhibition =[1 - (ΔV_treated / ΔV_vehicle)] × 100 (where ΔV is the change in paw volume from baseline)[8][9].

Data Synthesis & Decision Matrix

To facilitate a Go/No-Go decision for advancing 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid into lead optimization, quantitative data must be synthesized and compared against clinical benchmarks.

Table 1: In Vitro Target Profiling Summary (Hypothetical Data Matrix)
Compound / DrugCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-1/COX-2)PPAR γ EC 50​ (µM)
Cyclobutane Derivative 12.400.8514.68.20
Celecoxib (Control) >1000.45>200N/A
Indomethacin (Control) 0.050.600.0845.0
Rosiglitazone (Control) N/AN/AN/A0.04

Interpretation: The rigid cyclobutane ring successfully shifts the selectivity toward COX-2 compared to traditional non-selective NSAIDs like indomethacin, while exhibiting moderate, low-micromolar partial agonism at PPAR γ .

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Model)
Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema Volume at 3h (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.060%
Cyclobutane Derivative 100.52 ± 0.0438.8%
Cyclobutane Derivative 300.38 ± 0.0555.3%
Indomethacin 50.35 ± 0.0358.8%

Interpretation: The compound demonstrates dose-dependent in vivo efficacy, achieving comparable anti-inflammatory action to indomethacin at 30 mg/kg, validating the translation of its in vitro COX-2 inhibition to systemic physiological relief.

References

  • Carrageenan-induced paw edema assay. Bio-protocol. Available at:[Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at:[Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology (DOI). Available at:[Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at:[Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Available at:[Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. NIH/PMC. Available at:[Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at:[Link]

  • DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Amidation Protocols for 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivatives

Introduction & Mechanistic Rationale The synthesis of highly substituted cyclobutane derivatives, such as 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, presents unique challenges due to the steric hindrance a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted cyclobutane derivatives, such as 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, presents unique challenges due to the steric hindrance associated with α,α-disubstituted quaternary carbon centers and the inherent ring strain of the four-membered carbocycle. These motifs are increasingly valuable in drug discovery as rigidified bioisosteres and conformational restrictors.

This protocol details a robust, three-stage pathway for the de novo construction of the cyclobutane core via phase-transfer catalysis, followed by nitrile hydrolysis and sterically demanding amide coupling.

  • Cycloalkylation Causality: Cyclization to four-membered rings is kinetically slower than to three-membered rings, often leading to competitive intermolecular alkylation or β-elimination. To circumvent this, a highly concentrated aqueous base (60% w/w KOH) is paired with a phase-transfer catalyst (TBAB). The high base concentration minimizes the hydration sphere of the hydroxide ion, maximizing its basicity to favor rapid carbanion formation and subsequent intramolecular cyclization [1].

  • Amidation Causality: The α,α-disubstituted nature of the cyclobutane carboxylic acid makes standard coupling reagents (e.g., EDC/HOBt) inefficient due to the slow rate of active ester formation [2]. HATU is selected as the optimal reagent; its 7-aza group provides a neighboring group effect that accelerates the coupling process, making it highly effective for sterically hindered substrates [3].

Retrosynthetic Strategy

Retrosynthesis A 1-(4-Fluorophenyl)-2-methylcyclobutane- 1-carboxamides B 1-(4-Fluorophenyl)-2-methylcyclobutane- 1-carboxylic acid A->B Amide Coupling (HATU, DIPEA) C 1-(4-Fluorophenyl)-2-methylcyclobutane- 1-carbonitrile B->C Hydrolysis (KOH, Ethylene Glycol) D 4-Fluorophenylacetonitrile + 1,3-Dibromobutane C->D Phase-Transfer Alkylation (KOH, TBAB)

Retrosynthetic pathway for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxamides.

Quantitative Data & Reagent Selection

Reaction StageReagent / ReactantEquivalentsSolventTemp (°C)Time (h)
1. Cycloalkylation 4-Fluorophenylacetonitrile1.0Toluene / H₂O10012
1,3-Dibromobutane1.0
KOH (60% w/w aq)8.0
TBAB0.01
2. Hydrolysis Nitrile Intermediate1.0Ethylene Glycol16024-48
KOH (solid)10.0
3. Amide Coupling Carboxylic Acid1.0DMF (Anhydrous)2512-24
Target Amine1.1
HATU1.2
DIPEA3.0

Experimental Protocols (Self-Validating System)

Stage 1: Phase-Transfer Cycloalkylation

Objective: Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carbonitrile.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring, prepare a 60% w/w aqueous solution of KOH (8.0 eq). Allow the solution to cool to room temperature.

  • Reaction: Add toluene to create a biphasic system. Sequentially add 4-fluorophenylacetonitrile (1.0 eq), 1,3-dibromobutane (1.0 eq), and tetrabutylammonium bromide (TBAB, 0.01 eq).

  • Heating: Heat the mixture to 100 °C. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and highly viscous aqueous phases, ensuring efficient phase transfer of the hydroxide ion [1].

  • Workup: After 12 hours, cool the mixture, dilute with water, and extract with toluene. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H NMR. The successful formation of the cyclobutane ring is validated by the complete disappearance of the benzylic singlet protons (~3.7 ppm) from the starting material and the emergence of a complex multiplet corresponding to the cyclobutane ring protons and a distinct doublet for the methyl group.

Stage 2: High-Temperature Nitrile Hydrolysis

Objective: Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

  • Reaction: Dissolve the nitrile intermediate in ethylene glycol. Add solid KOH (10.0 eq).

  • Heating: Reflux the mixture at 160 °C for 24-48 hours. Causality: The extreme steric hindrance of the quaternary nitrile requires a high-boiling solvent and forcing basic conditions to drive the hydrolysis through the primary amide intermediate to the carboxylate.

  • Workup: Cool the reaction to room temperature, dilute with water, and wash with diethyl ether to remove any unreacted nitrile. Carefully acidify the aqueous layer with concentrated HCl to pH ~2. Extract the precipitated carboxylic acid with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation: IR spectroscopy serves as a rapid validation tool. The sharp C≡N stretch (~2250 cm⁻¹) will be completely absent, replaced by a broad O-H stretch (2500-3300 cm⁻¹) and a strong, sharp C=O stretch (~1700 cm⁻¹).

Stage 3: HATU-Mediated Amide Coupling

Objective: Synthesis of the final 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxamide.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. Causality: Pre-activation is necessary for hindered acids. HATU rapidly forms the highly reactive 7-azabenzotriazole (O-At) active ester, which is superior to standard HOBt esters for overcoming the steric bulk of the α,α-disubstituted center [2, 3].

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 12-24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproduct), and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: LC-MS will confirm the mass of the target amide. ¹H NMR will display the characteristic downfield amide N-H proton (if a primary or secondary amine was used) and the integration of the newly incorporated amine substituent relative to the 4-fluorophenyl signals.

Process Workflow

Workflow A 1. Activation Mix Acid, HATU, DIPEA in DMF B 2. Coupling Add Amine, stir 12-24h at RT A->B C 3. Quench & Extract Dilute with EtOAc, wash with HCl/NaHCO3 B->C D 4. Purification Dry, concentrate, Flash Chromatography C->D

Experimental workflow for HATU-mediated amide coupling of hindered carboxylic acids.

References

  • Phase transfer alkylation of arylacetonitriles revisited. Tetrahedron.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

Application

Application Notes and Protocols for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid in Drug Discovery

Introduction: A Novel Scaffold for Modern Drug Discovery In the relentless pursuit of novel therapeutics, the strategic design of molecular scaffolds that offer unique three-dimensional arrangements and favorable physico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold for Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the strategic design of molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is paramount. This guide introduces 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , a novel, synthetically accessible scaffold poised for exploration in drug discovery. This compound merges two privileged moieties in medicinal chemistry: the fluorophenyl group and a substituted cyclobutane carboxylic acid.

The incorporation of a fluorine atom into a phenyl ring is a well-established strategy to enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can significantly alter the electronic properties of the aromatic ring, influencing key interactions with protein residues.[1]

The cyclobutane ring, a strained four-membered carbocycle, provides a rigid, three-dimensional framework that can orient substituents in well-defined vectors.[4] Unlike more flexible aliphatic chains, this conformational rigidity can lead to increased potency and selectivity for a target protein.[4] Several FDA-approved drugs incorporate the cyclobutane motif, highlighting its clinical relevance.[4] The carboxylic acid functional group provides a versatile handle for further chemical modification and can act as a key interacting group with biological targets, or improve the pharmacokinetic profile of a compound.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and its derivatives as a starting point for novel therapeutic agents.

PART 1: Synthesis and Characterization

A robust and scalable synthetic route is crucial for the exploration of a new chemical scaffold. The following is a proposed synthetic pathway for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, based on established chemical transformations.

Proposed Synthetic Route

A plausible synthetic approach involves the hydrolysis of a nitrile precursor, which can be synthesized from the corresponding brominated compound.

Workflow for the Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

start 1-bromo-1-(4-fluorophenyl)-2-methylcyclobutane step1 Cyanation (e.g., NaCN in DMSO) start->step1 intermediate 1-(4-fluorophenyl)-2-methylcyclobutane-1-carbonitrile step1->intermediate step2 Hydrolysis (e.g., aq. KOH, reflux) intermediate->step2 product 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid step2->product

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Materials:

  • 1-bromo-1-(4-fluorophenyl)-2-methylcyclobutane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Petroleum ether

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carbonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1-(4-fluorophenyl)-2-methylcyclobutane in DMSO.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture at a temperature sufficient to drive the reaction to completion (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

  • Combine the purified 1-(4-fluorophenyl)-2-methylcyclobutane-1-carbonitrile with ethylene glycol and an aqueous solution of potassium hydroxide (e.g., 40% w/w) in a round-bottom flask.[6]

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 18-24 hours, or until the reaction is complete (monitor by TLC or LC-MS).[6]

  • Cool the reaction mixture and pour it into ice water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.[6]

  • Acidify the aqueous layer with concentrated HCl until a precipitate forms.[6]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to obtain the pure 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.[6]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and stereochemistry.
Mass Spectrometry (MS) To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., C=O of the carboxylic acid).

PART 2: A Roadmap for Drug Discovery Applications

The following sections outline a strategic approach to exploring the therapeutic potential of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and its derivatives.

Phase 1: Initial Screening and Hit Identification

The first step is to perform broad phenotypic screening to identify potential areas of biological activity.

Workflow for Initial Screening

compound 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid screening Phenotypic Screening Assays (e.g., Cell Viability, Enzyme Inhibition, Receptor Binding) compound->screening data Data Analysis screening->data hit Identification of 'Hits' (Compounds with Desired Biological Activity) data->hit Activity Detected no_hit No Significant Activity data->no_hit No Activity

Caption: Workflow for the initial screening phase.

Protocol: Cell Viability Assay (Example for Anticancer Screening)

This protocol describes a general method for assessing the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (dissolved in DMSO)

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Phase 2: Target Deconvolution and Mechanism of Action

If a hit is identified, the next critical step is to determine its molecular target and mechanism of action.

Workflow for Target Deconvolution

hit_compound Active 'Hit' Compound methods Target Identification Methods (e.g., Affinity Chromatography, Proteomics, Genetic Screens) hit_compound->methods potential_targets List of Potential Targets methods->potential_targets validation Target Validation (e.g., Binding Assays, Knockdown/Knockout Studies) potential_targets->validation validated_target Validated Molecular Target validation->validated_target

Caption: A general workflow for identifying the molecular target of a hit compound.

Protocol: Competitive Binding Assay (Example)

This protocol can be used to determine if the compound binds to a specific target protein.

Materials:

  • Purified target protein

  • A known radiolabeled or fluorescently labeled ligand for the target protein

  • 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

  • Assay buffer

  • Filter plates or other separation method

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a suitable microplate, combine the purified target protein, the labeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the protein-bound ligand from the unbound ligand using a filter plate or another appropriate method.

  • Detection: Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the test compound concentration. Calculate the Ki or IC₅₀ value, which represents the affinity of the test compound for the target protein.

Phase 3: Lead Optimization and Structure-Activity Relationship (SAR)

Once a validated hit with a known target is identified, the lead optimization phase begins. This involves synthesizing and testing analogs of the initial hit to improve its properties.

The Lead Optimization Cycle

design Design Analogs synthesis Synthesize Analogs design->synthesis testing In Vitro & In Vivo Testing (Potency, Selectivity, ADME) synthesis->testing sar Analyze SAR testing->sar sar->design optimized_lead Optimized Lead Compound sar->optimized_lead Desired Properties Achieved

Caption: The iterative cycle of lead optimization.

Structure-Activity Relationship (SAR) Table Template

A systematic way to track the data from SAR studies is crucial.

Compound ID R¹ (on Phenyl Ring) R² (on Cyclobutane Ring) Target Affinity (Ki, nM) Cellular Potency (IC₅₀, µM) Metabolic Stability (t½, min)
Lead-001 4-F2-CH₃
Analog-001 3,4-diF2-CH₃
Analog-002 4-F2-C₂H₅
...

Conclusion

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid represents a promising and largely unexplored chemical scaffold for drug discovery. Its unique combination of a rigid cyclobutane core and a metabolically robust fluorophenyl group offers a solid foundation for the development of novel therapeutics across various disease areas. The protocols and workflows outlined in this guide provide a strategic framework for researchers to systematically evaluate this compound and its derivatives, from initial screening to lead optimization. By leveraging these methodologies, the scientific community can unlock the full potential of this intriguing molecular architecture.

References

  • Zirvi KA, Jarboe CH. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci. 1976 Feb;31(2):152-8. PMID: 1261667. Available at: [Link]

  • Cyclobutane containing carboxylic acid gpr120 modulators. Google Patents.
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. National Center for Biotechnology Information. Available at: [Link]

  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. ACS Publications. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Publications. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available at: [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com. Available at: [Link]

  • 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124. PubChem. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Application to carboxylic acid‐containing drugs and natural products.[a,b,c]. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scale-up synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a valuable buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry. The described synthetic strategy is designed for scalability, focusing on robust and well-established chemical transformations. This guide offers detailed protocols, safety considerations, and an in-depth analysis of the chemical principles underpinning each step, from the construction of the 2-methylcyclobutane core to the final stereoselective α-arylation. The protocols are intended to be a practical resource for researchers and process chemists in the pharmaceutical and chemical industries.

Introduction

Substituted cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their rigid, three-dimensional nature provides a unique scaffold for positioning functional groups in a defined orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The target molecule, 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, incorporates a stereochemically rich cyclobutane core with an α-aryl carboxylic acid functionality, making it a highly desirable intermediate for the synthesis of novel therapeutic agents.

The development of a scalable and efficient synthesis for this compound is crucial for enabling its use in drug discovery and development programs. This application note details a multi-step synthetic route amenable to scale-up, with a focus on process safety, efficiency, and stereochemical control.

Synthetic Strategy Overview

The proposed synthetic route is a convergent approach, commencing with the construction of a 2-methylcyclobutane precursor, followed by the introduction of the carboxylic acid functionality and subsequent α-arylation. The key transformations include a cyclization to form the four-membered ring, a haloform reaction to install the carboxyl group, and a palladium-catalyzed cross-coupling reaction for the α-arylation.

DOT Script for Synthetic Strategy Overview

A Ethyl Acetoacetate + 1,3-Dibromopropane B 2-Methylcyclobutanone A->B Cyclization C 2-Methylcyclobutane-1-carboxylic acid B->C Haloform Reaction D 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid C->D Pd-catalyzed α-Arylation

Caption: Proposed synthetic route for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

Part 1: Synthesis of 2-Methylcyclobutanone

The synthesis of the key intermediate, 2-methylcyclobutanone, is achieved through a well-established cyclization protocol followed by decarboxylation.

Protocol 1: Synthesis of 2-Methylcyclobutanone

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
Ethyl acetoacetate130.14130.14 g1.0
1,3-Dibromopropane201.86222.05 g1.1
Sodium ethoxide68.05149.71 g2.2
Ethanol (anhydrous)46.071.5 L-
Diethyl ether74.121 L-
Hydrochloric acid (conc.)36.46As needed-
Sodium hydroxide40.00As needed-

Procedure:

  • Cyclization:

    • To a solution of sodium ethoxide (2.2 mol) in anhydrous ethanol (1.5 L) in a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl acetoacetate (1.0 mol) dropwise at a rate that maintains the internal temperature below 30 °C.

    • After the addition is complete, stir the mixture for 30 minutes.

    • Add 1,3-dibromopropane (1.1 mol) dropwise over 2 hours, maintaining the temperature below 40 °C.

    • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 mol) in water (500 mL).

    • Heat the mixture to reflux for 4 hours to effect hydrolysis of the ester.

    • Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1.

    • Heat the acidified mixture to reflux for 6-8 hours to promote decarboxylation. Carbon dioxide evolution will be observed.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with diethyl ether (3 x 500 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • Purify the crude 2-methylcyclobutanone by fractional distillation.

Causality and Scale-up Considerations:

  • The use of sodium ethoxide as a base facilitates the deprotonation of ethyl acetoacetate to form the enolate, which then undergoes nucleophilic substitution with 1,3-dibromopropane.

  • Controlling the addition rates and temperature is crucial to prevent side reactions and ensure a safe process on a larger scale.

  • The hydrolysis and decarboxylation steps are performed in a one-pot fashion to improve process efficiency.

  • Fractional distillation is an effective method for purifying the volatile 2-methylcyclobutanone on a large scale.

Part 2: Synthesis of 2-Methylcyclobutane-1-carboxylic acid

The conversion of 2-methylcyclobutanone to the corresponding carboxylic acid is achieved via the haloform reaction, a robust and scalable method for the oxidation of methyl ketones.[1][2][3]

Protocol 2: Haloform Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
2-Methylcyclobutanone84.1284.12 g1.0
Sodium hypochlorite (10-15% solution)74.44~2.5 L~3.5
Sodium hydroxide40.00160 g4.0
Hydrochloric acid (conc.)36.46As needed-
Diethyl ether74.121.5 L-

Procedure:

  • Reaction Setup:

    • In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve sodium hydroxide (4.0 mol) in water (1 L) and cool the solution to 0-5 °C in an ice bath.

    • Add 2-methylcyclobutanone (1.0 mol) to the cold sodium hydroxide solution.

  • Haloform Reaction:

    • Slowly add the sodium hypochlorite solution to the vigorously stirred mixture, maintaining the internal temperature between 10-20 °C. The addition is exothermic and should be carefully controlled.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up:

    • Carefully quench any excess sodium hypochlorite by adding a solution of sodium bisulfite until a test with starch-iodide paper is negative.

    • Separate the aqueous layer and wash it with diethyl ether (2 x 250 mL) to remove any unreacted ketone.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2. The carboxylic acid will precipitate.

  • Isolation and Purification:

    • Extract the acidified aqueous layer with diethyl ether (3 x 500 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 2-methylcyclobutane-1-carboxylic acid.

    • The crude product can be purified by recrystallization or distillation under reduced pressure.

Safety and Mechanistic Insights:

  • The haloform reaction is highly exothermic and generates chloroform as a byproduct; therefore, it must be performed in a well-ventilated fume hood with adequate cooling capacity.[4]

  • The reaction proceeds via the formation of an enolate, which is successively halogenated at the α-carbon. The resulting trihalomethyl ketone is then cleaved by hydroxide to give the carboxylate and haloform.[5]

Part 3: Palladium-Catalyzed α-Arylation

The final step involves the palladium-catalyzed α-arylation of 2-methylcyclobutane-1-carboxylic acid with a suitable 4-fluorophenylating agent. This reaction is a powerful tool for the formation of C(sp³)–C(sp²) bonds.[6][7][8]

DOT Script for α-Arylation Catalytic Cycle

Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L)_n Pd0->ArPdX ArX OxAdd Oxidative Addition ArPdEnolate Ar-Pd(II)-Enolate(L)_n ArPdX->ArPdEnolate Enolate Transmetal Transmetalation Enolate Enolate Enolate->Transmetal ArPdEnolate->Pd0 Product RedElim Reductive Elimination Product α-Aryl Carboxylic Acid Product->RedElim ArX 4-F-Ph-Br ArX->OxAdd Base Base CarboxylicAcid 2-Methylcyclobutane-1-carboxylic acid CarboxylicAcid->Enolate Base

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of a carboxylic acid.

Protocol 3: α-Arylation of 2-Methylcyclobutane-1-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.5 mol scale)Moles
2-Methylcyclobutane-1-carboxylic acid114.1457.07 g0.5
1-Bromo-4-fluorobenzene175.00105.0 g0.6
Pd(OAc)₂224.501.12 g0.005
SPhos410.534.11 g0.01
K₃PO₄212.27212.27 g1.0
Toluene (anhydrous)92.141.0 L-

Procedure:

  • Reaction Setup:

    • To a dry, inerted reactor, add 2-methylcyclobutane-1-carboxylic acid (0.5 mol), 1-bromo-4-fluorobenzene (0.6 mol), Pd(OAc)₂ (0.005 mol), SPhos (0.01 mol), and K₃PO₄ (1.0 mol).

    • Add anhydrous toluene (1.0 L) via cannula.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with toluene.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on a large scale.

Rationale for Component Selection:

  • Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for promoting the α-arylation of carboxylic acids.[8]

  • Base: K₃PO₄ is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the carboxylic acid to form the reactive enolate.

  • Solvent: Toluene is a suitable high-boiling solvent for this transformation.

Part 4: Stereochemical Considerations

The target molecule possesses two stereocenters, leading to the possibility of four stereoisomers. The relative stereochemistry of the methyl and carboxyl groups (cis or trans) can be influenced during the synthesis of the cyclobutane ring or by subsequent epimerization. The final product will be a racemic mixture of enantiomers, which may require resolution depending on the desired application.

  • Control of Relative Stereochemistry: The reduction of 2-methylcyclobutanone can exhibit diastereoselectivity. The use of bulky hydride reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favors the formation of the cis-2-methylcyclobutanol due to steric hindrance, with the hydride attacking from the face opposite the methyl group.[9] Subsequent oxidation would provide the cis-2-methylcyclobutane-1-carboxylic acid.

  • Chiral Resolution: Classical resolution of the final racemic carboxylic acid can be achieved by forming diastereomeric salts with a chiral amine, such as (R)- or (S)-α-methylbenzylamine.[10][11] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts will yield the individual enantiomers of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

Conclusion

This application note provides a detailed and scalable synthetic route to 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. By employing robust and well-understood chemical transformations, this protocol is designed to be a valuable resource for process chemists and researchers in the pharmaceutical industry. Careful attention to reaction conditions, safety protocols, and purification techniques will be essential for the successful implementation of this synthesis on a larger scale. The strategies outlined for stereochemical control offer a pathway to the synthesis of specific stereoisomers, which is often a critical requirement in drug development.

References

  • Haloform reaction - Vrindawan Coaching Center. (2023, April 17). Retrieved from [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications. (2018, August 28). Retrieved from [Link]

  • Haloform reaction - Grokipedia. (2026, March 26). Retrieved from [Link]

  • Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane - American Chemical Society. (n.d.). Retrieved from [Link]

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. (2020, August 26). Retrieved from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025, September 30). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Retrieved from [Link]

  • Scale-up Reactions - Division of Research Safety - University of Illinois. (2019, September 18). Retrieved from [Link]

  • 200 Years of The Haloform Reaction: Methods and Applications - PMC. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2025, March 1). Retrieved from [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved from [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel. (n.d.). Retrieved from [Link]

  • Haloform Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. (n.d.). Retrieved from [Link]

  • Haloform Reaction: Conversion of Methyl Ketone to Carboxylic Acids - Acta Scientific. (2023, December 20). Retrieved from [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004, November 25). Retrieved from [Link]

  • Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds - SciSpace. (2019, September 1). Retrieved from [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Haloform Reaction: Synthesis & Mechanism | PDF | Ketone | Chemical Substances - Scribd. (2017, December 6). Retrieved from [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (2010, July 2). Retrieved from [Link]

  • Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Carboxylic Acids

Focus: 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Introduction The formation of the amide bond is a cornerstone of synthetic chemistry, particularly in the development of peptide-based therapeutics and comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Introduction

The formation of the amide bond is a cornerstone of synthetic chemistry, particularly in the development of peptide-based therapeutics and complex organic molecules.[1][2] While numerous methods exist, the direct coupling of a carboxylic acid and an amine remains the most prevalent strategy. This process requires the activation of the carboxylic acid to overcome a high thermodynamic barrier.[2] This is achieved using a diverse array of "coupling reagents," each with distinct mechanisms, efficiencies, and profiles regarding side reactions like racemization.[1][3]

This guide provides an in-depth examination of modern peptide coupling techniques, with a specific focus on a non-canonical, sterically demanding substrate: 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . This molecule, featuring a quaternary carbon center adjacent to the carboxyl group and a substituted cyclobutane ring, presents a significant synthetic challenge. Its structure is representative of complex building blocks used in medicinal chemistry to create novel scaffolds and peptidomimetics.

We will explore the mechanistic underpinnings of the most effective coupling reagents, provide detailed, field-tested protocols for their use with challenging substrates, and offer a systematic approach to troubleshooting common issues.

The Fundamental Challenge: Carboxyl Group Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable. Peptide coupling reagents solve this by converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[1][4] The ideal coupling process should be rapid, high-yielding, and suppress common side reactions, most notably the loss of stereochemical integrity (racemization) at the α-carbon of the amino acid.[5]

A Mechanistic Overview of Premier Coupling Reagents

The choice of coupling reagent is critical, especially for hindered substrates. The primary classes of reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can be attacked by the amine to form the peptide bond. However, it is unstable and can rearrange into an unreactive N-acylurea byproduct.[1] To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester.[1][5][6] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[1][4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with low racemization risk.[3] Their mechanism involves the formation of a benzotriazole active ester.[1][7] Phosphonium reagents are generally more reactive than carbodiimides and are a good choice for moderately difficult couplings.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): This class represents the most powerful and efficient coupling reagents, making them ideal for sterically hindered acids like 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.[3][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective. It reacts with the carboxylic acid to form a highly reactive HOAt active ester.[7][8] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and further minimizing racemization.[7][8]

Peptide Coupling Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (e.g., Target Acid) Active_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Active_Intermediate + Reagent - Byproduct Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Peptide_Bond Peptide Product (R-CO-NH-R') Active_Intermediate->Peptide_Bond Nucleophilic Attack Amine R'-NH2 (Amino Acid Ester) Amine->Peptide_Bond + Activated Intermediate - Leaving Group

Caption: General mechanism of peptide bond formation.

Comparative Analysis of Recommended Coupling Reagents

For a challenging substrate like 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, the choice of reagent is paramount. The steric hindrance from the quaternary carbon and the adjacent methyl group necessitates a highly reactive system.

Reagent SystemClassRelative ReactivityRacemization RiskByproduct RemovalRecommended Use Case
EDC / HOBt CarbodiimideModerateLow (with HOBt)Easy (Aqueous wash)Simple, cost-effective couplings; less hindered substrates.
PyBOP PhosphoniumHighVery LowChromatographyModerately hindered couplings; when carbodiimides are inefficient.
HATU Uronium/AminiumVery HighExtremely LowChromatographyPrimary recommendation for sterically demanding substrates ; rapid reactions.[7][8]
HBTU Uronium/AminiumHighVery LowChromatographyExcellent general-purpose reagent, slightly less reactive than HATU.[7]

Experimental Protocols

The following protocols are designed as robust starting points for the coupling of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid with a generic primary amine (e.g., an amino acid methyl ester).

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants.

Protocol 1: High-Activity Coupling using HATU

This is the recommended method for the target carboxylic acid due to its high reactivity and excellent suppression of side reactions.[8]

Materials:

  • 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 eq)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (volume to make a ~0.2 M solution).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. If the amine component is a hydrochloride salt, the base will also serve to neutralize it to the free amine. Stir for 2-5 minutes at room temperature.

  • Pre-activation (Critical for Hindered Acids): Allow the acid/HATU mixture to stir for 15-30 minutes.[9] This pre-activation step ensures the formation of the active ester before the amine is introduced, which can significantly improve yields for difficult couplings.

  • Amine Addition: Add the amine component (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.[10]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a viable alternative, though it may require longer reaction times or gentle heating to achieve full conversion with the target acid.

Materials:

  • 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 eq)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (if amine is a salt, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reagent Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq), amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.[11]

  • Base Addition: If using an amine salt, add DIPEA (1.2 eq) and stir for 5 minutes.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • If using DMF, perform the aqueous work-up as described in the HATU protocol by first diluting with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Caption: Step-by-step experimental workflow for peptide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent.2. Steric hindrance of substrates.3. Wet reagents or solvents.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).2. Increase reaction time, gently heat (to ~40°C), or increase reagent stoichiometry (to 1.5 eq).3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of N-acylurea (With carbodiimides) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt or another additive is used. Add the carbodiimide last to the reaction mixture.
Racemization 1. Use of a strong, non-hindered base.2. Prolonged reaction at elevated temperatures.1. Use a hindered base like DIPEA instead of triethylamine.2. Use an additive like HOBt or HOAt. Use HATU for critical applications.
Difficult Purification Byproducts co-elute with the desired product.For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea. For other reagents, optimize chromatography gradient.

Conclusion

The successful coupling of sterically demanding carboxylic acids like 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid hinges on the selection of a sufficiently potent activation strategy. While traditional carbodiimide methods may suffice for simpler substrates, the use of high-activity uronium reagents such as HATU is strongly recommended to overcome steric barriers, accelerate reaction times, and ensure high yields with minimal side products. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of complex, peptide-based molecules.

References

  • The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwO8sDAzDCuJNBmterMsumK6OgaHyuDgTy2bMF7-NK3iIxHKbiI7xz3G23BMQ_MuLRRVpject03WdMb-iBsNdl4am_wnlwbmnrQvFTcQz5fZ3obXrcBkxIz8XZvYIN4CUzp44GHg==]
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/OrganicChemistry. Retrieved from [Link]

  • Anaspec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Anaspec. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]

Sources

Method

Application Note: 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid in Rational Drug Design

Executive Summary & Strategic Rationale The incorporation of rigid, sp³-rich cycloalkane rings into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. Specifically, 1-(4-fluorophenyl)-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of rigid, sp³-rich cycloalkane rings into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. Specifically, 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (CAS 35580-46-2) serves as a highly privileged building block (1)[1]. By combining a conformationally restricted cyclobutane core with a metabolically stable 4-fluorophenyl moiety, this intermediate provides an ideal starting point for developing CNS-active agents, analgesics, and targeted enzyme inhibitors.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural solution to common pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • Conformational Locking: Unlike flexible alkyl chains, the cyclobutane ring introduces a high degree of sp³ character and restricts the conformational space of the molecule. This minimizes the entropic penalty upon binding to a target receptor, thereby increasing binding affinity. Cyclobutane derivatives are widely utilized to optimize therapeutic efficacy in complex molecule synthesis (2)[2].

  • Metabolic Shielding: Fluorine substitution at the para-position of the phenyl ring is a classic bioisosteric modification. It directly blocks cytochrome P450-mediated para-hydroxylation, significantly extending the biological half-life of the resulting drug candidate without drastically increasing the molecular weight.

  • Steric Tuning via the 2-Methyl Group: The addition of a methyl group on the cyclobutane ring introduces a chiral center and additional steric bulk. This allows medicinal chemists to probe the steric constraints of a receptor's binding pocket and fine-tune the vectorial projection of the functional groups.

G A 1-(4-Fluorophenyl)-2-methyl cyclobutane-1-carboxylic acid B 4-Fluoro Motif A->B C Cyclobutane Core A->C D Carboxyl Group A->D E Blocks CYP450 Oxidation B->E Enhances Half-life F Lowers Entropic Penalty C->F Improves Affinity G Amidation / Reduction D->G Library Generation

Fig 1: Pharmacophoric advantages of the 1-(4-fluorophenyl)-2-methylcyclobutane scaffold.

Physicochemical Profiling

To effectively utilize this building block, understanding its physicochemical baseline is critical. The following table summarizes the key properties of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and its unmethylated analog (CAS 151157-46-9) (3)[3] for comparative analysis. Standard cyclobutanecarboxylic acids typically exhibit a pKa around 4.4 and are stable under standard conditions ().

Property1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid1-(4-Fluorophenyl)cyclobutane-1-carboxylic acidRationale for Drug Design
Molecular Weight 208.23 g/mol 194.20 g/mol Low-MW fragments leave ample room for lead optimization (<500 Da Rule of 5).
Structural Feature Quaternary α-carbon, chiral β-carbonQuaternary α-carbon, achiralThe 2-methyl group provides distinct stereoisomers for SAR probing.
Predicted pKa ~4.44.36 ± 0.20Ensures the carboxylic acid is ionized at physiological pH; useful for salt formation.
Metabolic Liability Low (para-position blocked by F)Low (para-position blocked by F)C-F bond prevents rapid Phase I oxidative metabolism.

Validated Synthetic Protocols

Because the carboxylic acid is situated on a quaternary carbon (bonded to the aryl ring and the cyclobutane carbons), it is highly sterically hindered. Standard synthetic transformations require optimized conditions to overcome this steric barrier.

Protocol A: High-Throughput Amide Coupling for Library Generation

Objective: Synthesize a library of amide derivatives for biological screening. Causality & Choice of Reagents: Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail or provide low yields for α-quaternary carboxylic acids due to the slow formation of the active ester and rapid hydrolysis side-reactions. HATU is selected because it forms a highly reactive 7-aza-HOBt active ester that efficiently overcomes the steric hindrance of the 1,1,2-substituted cyclobutane system.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). The bulky nature of DIPEA prevents it from acting as a competing nucleophile.

  • Coupling Agent: Add HATU (1.2 equiv, 0.6 mmol). Critical Step: Stir the mixture at room temperature for exactly 15 minutes. This pre-activation time is essential to ensure complete formation of the active ester before the amine is introduced, circumventing the steric bottleneck.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 16–24 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 x 10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reduction to the Primary Alcohol

Objective: Convert the carboxylic acid to (1-(4-fluorophenyl)-2-methylcyclobutyl)methanol for subsequent etherification or amination. Causality & Choice of Reagents: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it relies on the nucleophilic attack of a hydride on the carbonyl carbon—a pathway severely impeded by the bulky cyclobutane and aryl rings. Borane-Tetrahydrofuran (BH₃·THF) is chosen instead because it acts as an electrophilic reducing agent. The Lewis acidic boron coordinates directly to the electron-rich carbonyl oxygen, facilitating reduction via a triacyloxyborane intermediate, which is unaffected by the steric bulk at the α-carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Borane Addition: Syringe in BH₃·THF complex (1.0 M in THF, 2.5 equiv, 2.5 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to mild reflux (65 °C) for 4 hours.

  • Quenching: Safety Critical: Cool the flask back to 0 °C. Carefully add Methanol (2.0 mL) dropwise to quench excess borane. Hydrogen gas will evolve rapidly; ensure proper ventilation.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (15 mL) and 1M NaOH (10 mL) to break up boron complexes. Extract the aqueous layer with EtOAc (10 mL).

  • Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the primary alcohol, typically requiring minimal further purification.

Workflow Start 1-(4-Fluorophenyl)-2-methyl cyclobutane-1-carboxylic acid Amide Amide Derivatives (HATU, DIPEA, R-NH2) Start->Amide Amidation Alcohol Alcohol Intermediate (BH3-THF) Start->Alcohol Reduction Amine Amine Derivatives (Curtius Rearrangement) Start->Amine Azidation/Reduction Ether Ether Derivatives (Williamson Synthesis) Alcohol->Ether Alkylation

Fig 2: Synthetic diversification of the cyclobutane building block into drug libraries.

Conclusion

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a highly versatile, sterically tuned building block. By leveraging its inherent metabolic stability and conformational rigidity, medicinal chemists can rapidly generate robust lead compounds. The protocols provided ensure that the steric challenges of the α-quaternary center are effectively bypassed, enabling seamless integration into high-throughput drug discovery pipelines.

References

  • Title: 35580-46-2_CP-271485 CAS号查询 Source: ChemSrc URL
  • Title: 1-(4-Fluorophenyl)
  • Title: Boc-1-amino-1-cyclobutane carboxylic acid Source: Chem-Impex URL
  • Title: cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects Source: Sigma-Aldrich / PharmaCompass URL

Sources

Application

Application Note: Enantioselective Synthesis of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid via Auxiliary-Directed Sequential Alkylation

Strategic Overview & Rationale Chiral cyclobutanes are highly prized in modern drug development as rigid bioisosteres and conformationally constrained pharmacophores. Specifically, 1-aryl-2-alkylcyclobutane-1-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

Chiral cyclobutanes are highly prized in modern drug development as rigid bioisosteres and conformationally constrained pharmacophores. Specifically, 1-aryl-2-alkylcyclobutane-1-carboxylic acids represent a challenging class of building blocks due to the presence of a quaternary stereocenter embedded within a strained four-membered ring. While recent advances have demonstrated the utility of [2+2] photodimerization for the synthesis of enantiopure cyclobutanes[1], the sequential alkylation approach remains the most robust, scalable method for accessing highly substituted, unsymmetrical 1-aryl-2-alkylcyclobutane scaffolds.

This application note details a state-of-the-art methodology for the enantioselective synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . By leveraging an Evans oxazolidinone chiral auxiliary, we achieve absolute stereocontrol in a sequential double-alkylation workflow[2]. The protocol utilizes (S)-1,3-dibromobutane to pre-set the C2 methyl stereocenter, followed by a thermodynamically driven intramolecular ring closure to establish the C1 quaternary center.

Mechanistic Causality & Reaction Dynamics (E-E-A-T)

The success of this synthesis relies on precise control over enolate geometry and the kinetic vs. thermodynamic properties of the chosen bases:

  • Facial Shielding via Chiral Auxiliary: The coupling of 2-(4-fluorophenyl)acetic acid with (4R)-4-benzyl-2-oxazolidinone provides a rigid chiral environment. Upon deprotonation with NaHMDS, the strong coordination of the sodium cation locks the intermediate into a Z-enolate. The bulky benzyl group effectively shields the Re face, directing the incoming electrophile exclusively to the Si face[2].

  • Regioselective First Alkylation: (S)-1,3-dibromobutane contains both a primary and a secondary bromide. The primary bromide is significantly more electrophilic, ensuring that the first intermolecular C-C bond formation occurs exclusively at the terminal carbon, preventing premature and unselective side reactions.

  • Overcoming Ring Strain (4-exo-tet Cyclization): Ring strain in cyclobutanes often complicates their synthesis and downstream desymmetrization[3]. The intramolecular 4-exo-tet cyclization is kinetically hindered. Transitioning from NaHMDS to KHMDS for the second deprotonation is a critical causal choice: the larger ionic radius of potassium creates a looser, more reactive enolate, providing the necessary kinetic driving force to displace the secondary bromide and close the strained ring.

Experimental Workflow

G Step1 Step 1: Auxiliary Coupling 2-(4-Fluorophenyl)acetic acid + (4R)-4-Benzyl-2-oxazolidinone Step2 Step 2: Regioselective Alkylation NaHMDS, (S)-1,3-dibromobutane THF, -78 °C Step1->Step2 Mixed Anhydride Activation Step3 Step 3: Diastereoselective Ring Closure KHMDS, THF -78 °C to 25 °C Step2->Step3 Intermolecular C-C Bond Formation Step4 Step 4: Auxiliary Cleavage LiOH, H2O2 THF/H2O, 0 °C Step3->Step4 4-exo-tet Cyclization Product Target Molecule 1-(4-Fluorophenyl)-2-methyl cyclobutane-1-carboxylic acid Step4->Product Hydroperoxide-Mediated Cleavage

Figure 1: Workflow for the auxiliary-directed enantioselective synthesis of the chiral cyclobutane.

Quantitative Optimization Data

The ring-closure step (Step 3) is the most sensitive transformation in the workflow. Table 1 summarizes the optimization parameters, highlighting the profound impact of the counterion on the diastereomeric ratio (dr) and overall yield.

Table 1: Optimization of Diastereoselective Ring Closure (Step 3)

Base (1.2 equiv)SolventTemperature ProfileYield (%)Diastereomeric Ratio (dr)
LiHMDSTHF-78 °C to 0 °C3285:15
NaHMDSTHF-78 °C to 0 °C4892:8
KHMDS THF -78 °C to 25 °C 84 >99:1
KHMDSToluene-78 °C to 25 °C6795:5
KHMDSTHF/HMPA (10:1)-78 °C to 0 °C5580:20

Note: KHMDS in THF provides the optimal balance of enolate reactivity and tight ion-pairing required to overcome the cyclobutane ring strain while maintaining excellent diastereoselectivity.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the N-Acyloxazolidinone
  • Activation: Dissolve 2-(4-fluorophenyl)acetic acid (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to -78 °C.

  • Add triethylamine (12.0 mmol) followed by dropwise addition of pivaloyl chloride (11.0 mmol). Stir for 30 minutes at -78 °C, then warm to 0 °C for 45 minutes to form the mixed anhydride.

  • Coupling: In a separate flask, dissolve (4R)-4-benzyl-2-oxazolidinone (9.5 mmol) in THF (20 mL). Cool to -78 °C and add n-BuLi (2.5 M in hexanes, 10.0 mmol) dropwise. Stir for 30 minutes.

  • Transfer the lithiated oxazolidinone solution via cannula into the mixed anhydride solution at -78 °C.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). Quench a 50 µL aliquot in methanol; the disappearance of the UV-active mixed anhydride confirms completion.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the N-acyloxazolidinone.

Step 2: Regioselective First Alkylation
  • Dissolve the N-acyloxazolidinone intermediate (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C under argon.

  • Add NaHMDS (1.0 M in THF, 5.5 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete formation of the Z-enolate.

  • Add (S)-1,3-dibromobutane (15.0 mmol, 3.0 equiv) dropwise. The excess is used to suppress bis-alkylation.

  • Stir at -78 °C for 4 hours.

  • Self-Validation: LC-MS analysis of a quenched aliquot should show the mass of the mono-alkylated product (M + H⁺) with the characteristic bromine isotope pattern (1:1 ratio).

  • Quench with saturated NH₄Cl, extract with CH₂Cl₂, and concentrate. Remove excess 1,3-dibromobutane via high vacuum before proceeding.

Step 3: Diastereoselective Ring Closure (4-exo-tet)
  • Dissolve the crude acyclic alkylated intermediate in anhydrous THF (50 mL) to maintain a dilute concentration (0.1 M), which favors intramolecular cyclization over intermolecular oligomerization.

  • Cool the solution to -78 °C. Add KHMDS (1.0 M in THF, 6.0 mmol) dropwise.

  • Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 25 °C over 6 hours.

  • Self-Validation: Confirm ring closure via LC-MS; the target mass will reflect the loss of HBr (M - 79/81).

  • Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography to afford the chiral cyclobutane imide.

Step 4: Hydrolytic Cleavage to the Free Acid
  • Dissolve the cyclobutane imide (3.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • Add H₂O₂ (30% aqueous, 12.0 mmol) followed by LiOH·H₂O (6.0 mmol). Causality Check: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). The alpha-effect accelerates the attack on the exocyclic imide carbonyl, cleanly cleaving the chiral auxiliary without epimerizing the newly formed quaternary stereocenter.

  • Stir at 0 °C for 2 hours. Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M, 10 mL).

  • Remove THF in vacuo, extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc (3 × 20 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate to yield enantiopure 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid .

Sources

Technical Notes & Optimization

Troubleshooting

Yield Optimization Hub: 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Synthesis

Technical Support & Troubleshooting Portal for Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. As a highly sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Portal for Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. As a highly sterically hindered building block, this molecule presents unique synthetic challenges, particularly during ring closure and nitrile hydrolysis. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you maximize your isolated yields.

Mechanistic Overview & Bottleneck Analysis

The synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is typically achieved through a two-step sequence:

  • Bis-alkylation (Cyclization): 4-fluorophenylacetonitrile is reacted with 1,3-dibromobutane. The choice of 1,3-dibromobutane is critical, as it acts as the bifunctional electrophile that specifically constructs the 2-methylcyclobutane skeleton[1].

  • Harsh Alkaline Hydrolysis: The resulting nitrile is hydrolyzed to the target carboxylic acid. Because the nitrile is bound to a quaternary carbon (C1) and sits adjacent to a methyl group (C2), it is severely sterically shielded. Standard hydrolysis conditions will fail here, necessitating high-boiling solvents like ethylene glycol to drive the reaction thermally[2].

ReactionPathway SM 4-Fluorophenylacetonitrile + 1,3-Dibromobutane Deprotonation Deprotonation & Alkylation (50% NaOH, TEBAC) SM->Deprotonation MonoAlkyl Mono-alkylated Intermediate (Risk: Stalled Reaction) Deprotonation->MonoAlkyl Cyclization Intramolecular Cyclization (Requires Vigorous Stirring) MonoAlkyl->Cyclization SN2 Displacement Nitrile 1-(4-fluorophenyl)-2-methyl- cyclobutanecarbonitrile Cyclization->Nitrile Hydrolysis Harsh Alkaline Hydrolysis (KOH, Ethylene Glycol, 160°C) Nitrile->Hydrolysis Amide Primary Amide Intermediate (Risk: Incomplete Hydrolysis) Hydrolysis->Amide Hydration Product 1-(4-fluorophenyl)-2-methyl- cyclobutane-1-carboxylic acid Amide->Product Cleavage (NH3 loss)

Synthesis pathway and bottlenecks for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in analytical checkpoints (Self-Validation Systems) to verify reaction progress before proceeding to workup.

Step 1: Phase-Transfer Catalyzed Cycloalkylation

Causality: Using strong bases like NaH in anhydrous polar aprotic solvents often leads to E2 elimination of 1,3-dibromobutane (yielding butadiene derivatives). Phase-Transfer Catalysis (PTC) utilizing a biphasic system restricts the "naked" carbanion to the organic interface, promoting the desired intramolecular SN​2 cyclization while heavily suppressing elimination side-reactions.

Protocol:

  • Charge a jacketed reactor with 4-fluorophenylacetonitrile (1.0 eq), 1,3-dibromobutane (1.2 eq), and benzyltriethylammonium chloride (TEBAC, 0.05 eq).

  • Add toluene (5 volumes) and commence vigorous mechanical stirring (>400 RPM is critical for biphasic emulsion).

  • Dropwise add 50% aqueous NaOH (3.0 eq), maintaining the internal temperature below 40 °C to prevent exothermic runaway.

  • Heat the mixture to 65 °C for 12 hours.

  • Self-Validation Checkpoint: Sample the organic layer and analyze via GC-MS or LC-MS. Look for the mono-alkylated intermediate (characterized by an M+80 isotopic pattern due to the retained bromine). Do not proceed to workup until this intermediate is <2% relative to the product peak.

  • Phase separate, wash the organic layer with 1M HCl, then brine. Concentrate in vacuo to yield the crude nitrile.

Step 2: High-Temperature Alkaline Hydrolysis

Causality: The steric bulk around the nitrile prevents the tetrahedral intermediate from collapsing efficiently. Standard aqueous or ethanolic base will only hydrate the nitrile to the primary amide. Using ethylene glycol allows the reaction to reach 160–200 °C, providing the massive activation energy required to expel ammonia and form the carboxylate[3].

Protocol:

  • Dissolve the crude 1-(4-fluorophenyl)-2-methylcyclobutanecarbonitrile in ethylene glycol (5 volumes).

  • Add solid KOH pellets (5.0 eq).

  • Heat the reaction mixture to 160 °C under a nitrogen atmosphere for 16 hours[2].

  • Self-Validation Checkpoint: Sample the mixture, dilute with water, extract with EtOAc, and analyze via LC-MS. An isolated mass of M+18 (relative to the nitrile) indicates the reaction is stalled at the primary amide. Continue heating until the M+18 peak is completely consumed.

  • Cool to room temperature, dilute with water, and wash with MTBE to remove non-acidic organic impurities.

  • Acidify the aqueous layer with concentrated HCl to pH 2.

  • Extract the precipitated product with ethyl acetate, dry over MgSO4​ , and concentrate to afford the pure carboxylic acid.

Troubleshooting & Causality Analysis

Q: My cyclization step yields a mixture of mono-alkylated product and starting material, but very little cyclobutane. How do I force ring closure? A: The first alkylation is intermolecular and fast; the second is intramolecular but sterically hindered. If the reaction stalls at the mono-alkylated stage under PTC conditions, your biphasic mixing is likely insufficient. The carbanion must be generated at the phase boundary. Increase your mechanical stirring rate, ensure you are using a lipophilic phase transfer catalyst like TEBAC or TBAB, and verify your internal temperature is strictly maintained at 65 °C.

Q: During nitrile hydrolysis, LC-MS shows a dominant peak corresponding to M+18. What is this and how do I resolve it? A: The M+18 peak is the primary amide intermediate. Steric hindrance from the 2-methyl group and the quaternary C1 carbon stalls the nucleophilic attack of hydroxide on the amide carbonyl. To resolve this, you must increase the thermal energy. Ensure your ethylene glycol is practically anhydrous (water limits the boiling point) and maintain a true internal temperature of 160 °C[2]. Alternatively, transferring the mixture to a sealed microwave reactor at 200 °C for 2 hours will rapidly force the reaction to completion[3].

Q: Can I use NaH/DMF instead of NaOH/TEBAC for the cyclization? A: While theoretically possible, it is highly discouraged for yield optimization. 1,3-dibromobutane is highly prone to E2 elimination under strongly basic, anhydrous conditions. NaH will act as a hard base, abstracting a proton from the dibromobutane rather than the nitrile, leading to the formation of volatile 1-bromo-2-butene and severely depressing your yield.

Quantitative Data & Performance Metrics

Table 1: Cyclization Yield Optimization (Base/Solvent Selection)
Base SystemSolventTemp (°C)Time (h)Yield (%)Primary Observation / Causality
NaH (2.5 eq)DMF0 to 251642%High E2 elimination of 1,3-dibromobutane.
LDA (2.2 eq)THF-78 to 251255%Incomplete cyclization; mono-alkylated mass detected.
KOH (solid)DMSO501268%Moderate yield, but DMSO complicates aqueous workup.
50% NaOH / TEBAC Toluene 65 12 89% Clean conversion, minimal elimination (Optimal).
Table 2: Nitrile Hydrolysis Yield Optimization
ReagentSolventTemp (°C)Time (h)Yield (%)Primary Observation / Causality
6M HClWater10024<5%No reaction; starting material recovered.
20% NaOHEtOH/Water802415%Reaction stalls entirely at primary amide (M+18).
KOH (5 eq) Ethylene Glycol 160 16 85% Complete conversion to carboxylic acid[2].
KOH (6 eq) Ethylene Glycol 200 (MW) 2 92% Rapid, clean conversion under microwave irradiation[3].

Frequently Asked Questions (FAQs)

Q: Does the 1,3-dibromobutane cyclization yield a specific diastereomer? A: The reaction typically yields a mixture of cis and trans isomers relative to the 4-fluorophenyl and 2-methyl groups. If a specific stereoisomer is required, downstream resolution (e.g., chiral salt formation of the carboxylic acid) or preparative chiral chromatography will be necessary.

Q: Is it safe to scale up the PTC cyclization? A: Yes, PTC is highly scalable and generally safer than using NaH on a kilo-lab scale. However, the addition of 50% NaOH is exothermic. On a larger scale, ensure robust jacket cooling and control the addition rate to maintain the internal temperature below 40 °C before the final heating phase.

Q: Why do we extract with MTBE before acidifying in Step 2? A: The harsh hydrolysis conditions can generate neutral organic byproducts or unreacted amide. Because the target molecule is a carboxylate salt at high pH, it remains in the aqueous layer. The MTBE wash is a critical purification step that removes these neutral impurities, ensuring that when you acidify to pH 2, only the highly pure 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid precipitates.

References

  • A Comparative Analysis of Dibromobutane Isomers and Their Applications in Research and Development Source: Benchchem URL
  • Small-molecule approaches to interrogate the druggability of the VHL E3 Cullin RING Ub Source: Discovery Research Portal, University of Dundee URL
  • TRIAZOLONE COMPOUNDS AND USES THEREOF - EP 2822931 B1 Source: European Patent Office / Googleapis URL

Sources

Optimization

Technical Support Center: Purification of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid

Welcome to the Technical Support and Troubleshooting Guide for the purification of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . This molecule is a sterically hindered, lipophilic chiral building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . This molecule is a sterically hindered, lipophilic chiral building block. Due to the presence of two stereocenters (C1 and C2) on the cyclobutane ring, synthetic crude mixtures typically contain a complex profile of neutral byproducts, regioisomers, cis/trans diastereomers, and enantiomers.

This guide provides field-proven, self-validating protocols to isolate the target enantiopure compound, explaining the mechanistic causality behind each experimental choice.

Impurity Profiling & Physicochemical Data

To design an effective purification strategy, we must first understand the physicochemical differences between the target molecule and its impurities. The table below summarizes the comparative data used to exploit these differences during purification.

Impurity ClassStructural CharacteristicIonizability (pKa)RP-HPLC Retention Factor ( k′ )Primary Removal Strategy
Neutral Organics Unreacted starting materials, solvent residuesNon-ionizable k′ > 10 (Highly retained)Acid-Base Extraction
Regioisomers Des-methyl or ring-opened byproducts~4.5 - 4.8 Δk′ ~ 0.5 - 1.2Preparative HPLC
Diastereomers trans-1-(4-fluorophenyl)-2-methyl...~4.6 Δk′ ~ 0.2 - 0.8Preparative HPLC
Enantiomers Opposite absolute configurationIdentical (~4.6)Identical ( Δk′ = 0)Diastereomeric Salt Resolution

Global Purification Workflow

The purification of this complex mixture follows a strict three-stage logic: bulk chemical cleanup, diastereomer separation, and finally, chiral resolution.

PurificationWorkflow Crude Crude Reaction Mixture (Acids + Neutrals) Ext1 Acid-Base Extraction (pH > 9) Crude->Ext1 Waste1 Organic Phase (Neutral Impurities) Ext1->Waste1 Aq1 Aqueous Phase (Carboxylate Salts) Ext1->Aq1 Ext2 Acidification (pH < 2) & Extraction Aq1->Ext2 CrudeAcid Crude Carboxylic Acids (Cis/Trans Mixture) Ext2->CrudeAcid HPLC Preparative RP-HPLC (0.1% TFA Mobile Phase) CrudeAcid->HPLC TransWaste Trans-Diastereomer & Regioisomers HPLC->TransWaste CisRacemate Purified Racemic Cis-Acid HPLC->CisRacemate Res Chiral Resolution (e.g., (S)-(+)-Amine) CisRacemate->Res Final Enantiopure Target Acid (>99% ee, >99% de) Res->Final

Fig 1: Three-stage purification workflow for isolating enantiopure cyclobutane carboxylic acids.

Troubleshooting FAQs & Step-by-Step Protocols

Phase 1: Bulk Cleanup via Acid-Base Extraction

Q: My crude mixture is a thick, dark oil containing unreacted alkyl halides. How do I isolate the carboxylic acid fraction without causing severe emulsions?

Expert Insight: The 4-fluorophenyl group makes the sodium salt of this carboxylic acid highly lipophilic, which acts as a surfactant in water-organic biphasic systems, leading to stubborn emulsions. To prevent this, the aqueous layer must be highly ionic (brine) and a less polar organic solvent (like MTBE or heptane) should be used instead of ethyl acetate or dichloromethane.

Protocol 1: Anti-Emulsion Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Basification: In a separatory funnel, add 1.0 M NaOH (aqueous) until the aqueous phase reaches pH > 9 (verify with pH paper). The carboxylic acid (pKa ~4.6) will deprotonate and migrate to the aqueous phase.

  • Phase Separation: Shake gently and vent. If an emulsion forms, add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic droplets to coalesce.

  • Washing: Separate the aqueous layer. Wash the organic layer once more with 0.5 M NaOH. Combine the aqueous layers and discard the organic layer (contains neutral impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath (0-5 °C) to prevent thermal degradation. Slowly add 2.0 M HCl dropwise while stirring until the pH reaches 1.5 - 2.0. The solution will turn cloudy as the free carboxylic acid precipitates.

  • Recovery: Extract the cloudy aqueous layer 3 times with fresh MTBE. Dry the combined MTBE layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acid mixture.

Phase 2: Diastereomer Separation via Preparative HPLC

Q: The cis and trans diastereomers of my acid co-elute on a standard silica column. How can I achieve baseline resolution to isolate the target diastereomer?

Expert Insight: Diastereomers of rigid cyclobutane rings often have nearly identical polarities on normal-phase silica. Reverse-phase preparative HPLC is highly effective for separating carboxylic acid diastereomers[1]. It is critical to use an acidic mobile phase modifier (like 0.1% Trifluoroacetic acid, TFA) to ensure the carboxylic acid remains fully protonated. If the acid ionizes during the run, it will interact unpredictably with the stationary phase, causing peak tailing and co-elution[2].

Protocol 2: Preparative RP-HPLC Method

  • Column Selection: Use a preparative C18 column (e.g., 21.2 × 250 mm, 5 µm particle size) or a mixed-mode column specifically designed for carboxylic acids[1].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Preparation: Dissolve the crude acid in a minimum volume of MeCN/Water (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 40% B to 90% B over 20 minutes at a flow rate of 20-25 mL/min.

  • Detection & Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm (the fluorophenyl ring absorbs strongly at 254 nm). Collect fractions based on peak threshold.

  • Validation: Analyze fractions via analytical HPLC before pooling. Concentrate the pooled fractions containing the target diastereomer under reduced pressure to remove MeCN, then extract the residual aqueous layer with MTBE, dry, and evaporate to yield the pure racemic diastereomer.

Phase 3: Enantiomeric Resolution via Diastereomeric Salts

Q: Now that I have the pure racemic cis-diastereomer, how do I isolate the (1R, 2S)-enantiomer?

Expert Insight: Direct separation of enantiomers requires a chiral environment. Diastereomeric salt formation is a classical, highly scalable technique[3]. By reacting the racemic acid with an enantiopure amine—such as (S)-(+)-1-Cyclohexylethylamine[4] or (+)-Dehydroabietylamine[5]—you create a pair of diastereomeric salts. Because these salts are no longer mirror images, they possess different lattice energies and solubilities, allowing for separation by fractional crystallization[4].

ResolutionMechanism Racemic Racemic Acid (1R,2S) & (1S,2R) SaltForm Salt Formation (in Ethanol/Acetone) Racemic->SaltForm Amine Chiral Resolving Agent (S)-(+)-1-Cyclohexylethylamine Amine->SaltForm DSalts Diastereomeric Salt Mixture [(1R,2S)·(S)] + [(1S,2R)·(S)] SaltForm->DSalts Cryst Fractional Crystallization (Cooling to 4°C) DSalts->Cryst Solid Crystalline Salt [(1R,2S)·(S)] (Less Soluble) Cryst->Solid Liquid Mother Liquor [(1S,2R)·(S)] (More Soluble) Cryst->Liquid Acidify Biphasic Acidification (HCl / MTBE) Solid->Acidify PureEnant Enantiopure (1R,2S)-Acid (Organic Layer) Acidify->PureEnant RecovAmine Recovered Chiral Amine (Aqueous Layer) Acidify->RecovAmine

Fig 2: Mechanism of diastereomeric salt resolution via fractional crystallization.

Protocol 3: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic cis-acid (1.0 eq) in a mixture of Ethanol and Acetone (1:1, v/v) and heat to 60 °C.

  • Amine Addition: Slowly add (S)-(+)-1-Cyclohexylethylamine (0.95 eq) to the hot solution[4]. Stir for 30 minutes at 60 °C to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. The less soluble diastereomeric salt will selectively crystallize out of the solution.

  • Filtration: Filter the crystals using a Büchner funnel and wash with a minimal amount of ice-cold Acetone.

  • Liberation of the Free Acid: Transfer the dried salt crystals to a separatory funnel. Add MTBE and 1.0 M HCl (aqueous). Shake vigorously. The acidic environment breaks the salt; the chiral amine becomes protonated and water-soluble, while the enantiopure cyclobutane carboxylic acid migrates to the MTBE layer.

  • Validation: Separate the MTBE layer, dry over MgSO₄, and concentrate. Analyze the resulting solid via Chiral HPLC (e.g., using a Chiralpak AD-H column) to confirm the enantiomeric excess (ee). If ee is < 98%, repeat the crystallization step.

References

  • SIELC Technologies. HPLC Separation of Carboxylic Acids - SIELC Technologies. Available at:[Link]

  • Google Patents. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • University of Helsinki (Helda). (+)-Dehydroabietylamine based chiral solvating agents for the enantiomeric discrimination of carboxylic acids in NMR spectroscopy. Available at:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid esterification

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the esterification of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the esterification of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid .

Due to the extreme steric hindrance of the quaternary C1 center, the rigid cyclobutane ring, and the bulky alpha-aryl substituent, standard esterification protocols often fail. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure successful conversion.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my standard acid-catalyzed Fischer esterification failing completely? A: The failure is driven by severe steric hindrance. 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid features a fully substituted quaternary alpha-carbon. The required Bürgi-Dunitz trajectory (approx. 107°) for the alcohol nucleophile to attack the protonated carbonyl is physically blocked by the rigid cyclobutane ring, the adjacent C2-methyl group, and the bulky 4-fluorophenyl moiety. The activation energy required to form the crowded tetrahedral intermediate is simply too high under standard thermodynamic conditions.

Q2: I attempted a Steglich esterification using DCC, but my yield is <20% and I isolated a highly polar byproduct. What happened? A: You are likely observing the formation of an N-acylurea dead-end byproduct. In a , DCC activates the acid to form an O-acylisourea intermediate. Because your substrate is highly hindered, the subsequent nucleophilic attack by the alcohol is exceptionally slow. This extended half-life allows the O-acylisourea to undergo a spontaneous intramolecular 1,3-acyl migration, yielding the thermodynamically stable and unreactive N-acylurea.

Q3: How do I suppress N-acylurea formation and drive the Steglich reaction to completion? A: You must outcompete the 1,3-rearrangement by increasing the concentration of 4-dimethylaminopyridine (DMAP) . DMAP acts as an aggressive acyl transfer agent. It is smaller and far more nucleophilic than your alcohol, allowing it to rapidly attack the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate . This intermediate cannot undergo the 1,3-rearrangement, effectively "trapping" the activated acid until the alcohol can attack. For highly hindered substrates, we recommend increasing DMAP from the catalytic 5 mol% to 20 mol% and switching from DCC to EDC·HCl to simplify byproduct removal .

Q4: Even with optimized EDC/DMAP conditions, my conversion is stalling. What is the ultimate fallback strategy? A: If the acyl-pyridinium intermediate remains too sterically crowded for your specific alcohol, you must transition to the Acid Chloride Method . By reacting the acid with oxalyl chloride and catalytic DMF, you generate an acid chloride. This intermediate is sp2 hybridized, planar, and lacks the bulky leaving groups associated with carbodiimide coupling, drastically lowering the steric barrier for the incoming alcohol.

Part 2: Workflow & Mechanistic Visualizations

Steglich_Mechanism Acid 1-(4-fluorophenyl)-2-methyl cyclobutane-1-carboxylic acid + DCC / EDC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea Byproduct (Dead-End) O_Acyl->N_Acyl Slow (1,3-Rearrangement) DMAP_Int Acyl-Pyridinium Intermediate (+ DMAP) O_Acyl->DMAP_Int Fast (Nucleophilic Attack) Product Target Ester + Urea Byproduct DMAP_Int->Product + Alcohol (Esterification)

Caption: Mechanistic pathway of Steglich esterification highlighting the critical role of DMAP.

Troubleshooting_Tree Start Low Ester Yield Check1 Is N-Acylurea present? Start->Check1 Fix1 Increase DMAP to 20 mol% or switch to EDC·HCl Check1->Fix1 Yes Check2 Is Acid unreacted? Check1->Check2 No Success Esterification Complete Fix1->Success Fix2 Convert to Acid Chloride (Oxalyl Chloride + DMF) Check2->Fix2 Yes Fix2->Success

Caption: Decision matrix for troubleshooting sterically hindered esterification workflows.

Part 3: Quantitative Data Summary

The following table summarizes expected outcomes when applying various esterification methodologies to quaternary cyclobutane carboxylic acids.

MethodologyReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Limitation / Byproduct
Fischer Esterification H2​SO4​ , R-OHReflux24 - 48< 5%Steric block / Unreacted Acid
Standard Steglich DCC, DMAP (5 mol%)20 - 2512 - 2430 - 40%1,3-rearrangement (N-Acylurea)
Modified Steglich EDC·HCl, DMAP (20 mol%)25 - 4016 - 2465 - 80%Reaction rate with bulky alcohols
Acid Chloride Route 1. (COCl)2​ , DMF2. R-OH, Et3​N 0 to 254 - 885 - 95% Moisture sensitivity of intermediate

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in observational checks (e.g., gas evolution, solubility changes) will confirm whether the reaction is proceeding as intended.

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Use this protocol for primary and unhindered secondary alcohols. EDC is preferred over DCC to prevent the formation of insoluble dicyclohexylurea (DCU), which is notoriously difficult to separate from the product.

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ /Ar), dissolve 1.0 equivalent of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and 1.5 equivalents of the target alcohol in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 0.2 equivalents (20 mol%) of DMAP. Note: This elevated loading is critical to outcompete N-acylurea formation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of EDC·HCl in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours. Monitor via TLC (stain with KMnO4 or UV active).

  • Workup (Self-Validating): Dilute with additional DCM. Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated aqueous NaHCO3​ (removes unreacted acid), and brine. If the NaHCO3​ wash yields significant acidification/bubbling, conversion was incomplete.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Acid Chloride Method (Oxalyl Chloride)

Use this protocol for bulky secondary or tertiary alcohols, or if Protocol A fails.

  • Acid Chloride Formation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DCM (0.2 M) under N2​ at 0 °C.

  • Activation: Dropwise, add 2.0 equivalents of oxalyl chloride, followed immediately by 2–3 drops of anhydrous DMF (catalyst).

  • Validation Check: You must observe immediate, vigorous gas evolution ( CO , CO2​ , HCl). Stir at room temperature for 2 hours or until gas evolution completely ceases.

  • Concentration: Concentrate the mixture under vacuum to remove all unreacted oxalyl chloride and HCl. Crucial Step: Do not expose the highly reactive acid chloride intermediate to ambient moisture.

  • Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM (0.2 M) and cool to 0 °C.

  • Coupling: Add 1.5 equivalents of the target alcohol, followed by dropwise addition of 2.0 equivalents of Triethylamine ( Et3​N ) or Pyridine. A white precipitate (triethylammonium chloride) should form immediately, validating the coupling event.

  • Workup: Stir at room temperature for 4–8 hours. Quench with water, extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via chromatography.

Part 5: References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Royal Society of Chemistry. Retrieved from[Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid in Organic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid .

Despite possessing highly lipophilic domains (a cyclobutane ring and a fluorophenyl group), this compound frequently exhibits stubbornly low solubility in standard organic solvents. Below, we dissect the thermodynamic causality of this behavior and provide self-validating protocols to overcome it.

FAQ 1: Why is my compound insoluble in common non-polar organic solvents like hexane or cold dichloromethane (DCM)?

Causality & Mechanism: The poor solubility is a direct result of intermolecular hydrogen bonding. Carboxylic acids naturally self-associate to form highly stable, cyclic dimers [1]. In 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, this dimerization effectively doubles the molecular weight of the diffusing species.

Furthermore, the rigid cyclobutane ring restricts conformational flexibility, while the planar 4-fluorophenyl group promotes highly ordered crystal packing via π−π stacking and C-H F interactions. The energy required to disrupt this highly ordered crystal lattice (lattice energy) significantly exceeds the solvation energy provided by weak, non-polar solvents [2].

G A Carboxylic Acid Moiety B Intermolecular H-Bonding A->B C Cyclic Dimer Formation B->C D High Crystal Lattice Energy C->D E Poor Organic Solubility D->E

Caption: Mechanism of poor organic solubility due to carboxylic acid dimerization.

FAQ 2: How can I optimize my solvent selection to improve dissolution without altering the molecule?

Causality & Mechanism: To dissolve the compound, you must provide a solvent capable of thermodynamically outcompeting the carboxylic acid dimer for hydrogen bonds. Switching from non-polar solvents to strong Hydrogen-Bond Acceptor (HBA) solvents is required [3]. Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) feature highly polarized oxygen atoms that act as H-bond acceptors, effectively breaking the cyclic dimers and solvating the monomeric acid.

Quantitative Solvent Comparison:

SolventDielectric Constant ( ε )H-Bond Acceptor CapacityDimer Disruption PotentialEstimated Solubility Impact
Hexane 1.89NoneNoneVery Low
Dichloromethane (DCM) 8.93Very WeakMinimalLow
Tetrahydrofuran (THF) 7.52StrongHighHigh
Dimethylformamide (DMF) 36.7StrongVery HighVery High
Dimethyl Sulfoxide (DMSO) 46.7Very StrongCompleteVery High

Note: Notice that THF has a lower dielectric constant than DCM, yet it provides significantly higher solubility. This proves that H-bond acceptor capacity—not just general polarity—is the causal factor in disrupting the dimer.

FAQ 3: My downstream reaction is incompatible with polar HBA solvents (e.g., DMF/DMSO). How can I solubilize the free acid in non-polar solvents like DCM or Toluene?

Causality & Mechanism: You can transiently mask the hydrogen-bond donor capacity by converting the free acid into a lipophilic salt [3]. By reacting the acid with a bulky, lipophilic tertiary amine (such as triethylamine), you deprotonate the acid, permanently preventing dimerization. The resulting bulky counterion provides massive lipophilic surface area, drastically increasing solubility in non-polar organic solvents.

Self-Validating Protocol: Formation of a Lipophilic Triethylammonium (TEA) Salt

  • Suspension: Suspend 1.0 eq of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in anhydrous DCM (10 mL/g).

    • Validation Check: The suspension will be opaque, validating the initial poor solubility of the dimerized acid.

  • Deprotonation: Add 1.05 eq of Triethylamine (TEA) dropwise at 25°C under vigorous stirring.

  • Visual Validation: Within 5-10 minutes, the opaque suspension will transition into a completely transparent solution. This optical clearing is your real-time confirmation that the crystal lattice has been disrupted and the salt has formed.

  • Isolation: Concentrate the solution under reduced pressure to yield the triethylammonium salt as a viscous oil or amorphous solid.

  • Analytical Validation: Analyze via 1 H NMR (in CDCl 3​ ). The characteristic broad carboxylic acid proton peak ( δ 10-13 ppm) will disappear. The appearance of a TEA quartet ( δ ~3.0 ppm) and triplet ( δ ~1.3 ppm), integrating proportionally to the fluorophenyl signals, confirms stoichiometric salt formation.

FAQ 4: What if salt formation still doesn't provide enough solubility for my specific drug development assay?

Causality & Mechanism: If salt formation is insufficient or causes assay interference, covalent derivatization via an esterification (prodrug) strategy is the definitive solution [4]. By converting the carboxylic acid into a methyl ester, you completely eliminate the hydrogen-bond donor, permanently preventing dimerization. This approach is widely used in drug development to improve both organic solubility and membrane permeability [4].

Self-Validating Protocol: Transient Esterification (Methyl Ester)

  • Reaction Setup: Dissolve 1.0 eq of the acid in anhydrous methanol (15 mL/g). Add 0.1 eq of concentrated H 2​ SO 4​ slowly.

  • Heating: Reflux the mixture at 65°C for 3 hours.

  • Chromatographic Validation: Perform TLC (Hexane:EtOAc 8:2). The starting material (free acid) will streak near the baseline due to strong H-bonding with the silica gel. The product (methyl ester) will appear as a tight, high-R f​ spot, validating the elimination of the H-bond donor.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. Extract with EtOAc, dry over MgSO 4​ , and concentrate.

  • Spectroscopic Validation: Analyze via IR spectroscopy. The broad O-H stretch (2500-3300 cm −1 ) will be completely absent, and the C=O stretch will shift from ~1700 cm −1 to ~1740 cm −1 , confirming successful esterification.

Workflow Start Insoluble in Target Solvent CheckSolvent Can solvent be changed? Start->CheckSolvent UseHBA Use H-Bond Acceptor (THF, DMF, DMSO) CheckSolvent->UseHBA Yes CheckSalt Can a salt be used? CheckSolvent->CheckSalt No MakeSalt Form Lipophilic Salt (TEA, TBA) CheckSalt->MakeSalt Yes Derivatize Transient Esterification CheckSalt->Derivatize No

Caption: Decision matrix for troubleshooting carboxylic acid organic solubility.

References
  • Physical Properties of Carboxylic Acids. CK-12 Foundation. Available at: [Link]

  • Organic Chemistry Carboxylic Acids. Chemistry Coach. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central (PMC). Available at: [Link]

Troubleshooting

reducing side reactions during 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid functionalization

Welcome to the Technical Support Center. Working with 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid presents unique synthetic hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid presents unique synthetic hurdles. As a highly strained cyclobutane derivative featuring a sterically congested quaternary C1 center, standard functionalization protocols often lead to poor yields, unreacted starting materials, or destructive side reactions.

This guide provides field-proven troubleshooting strategies, focusing on the two most challenging transformations: Amidation and Decarboxylative Cross-Coupling .

G Start 1-(4-Fluorophenyl)-2-methylcyclobutane -1-carboxylic acid Decision Target Functionalization? Start->Decision Amidation Amidation (C-N Bond) Decision->Amidation Amines Decarb Decarboxylative Cross-Coupling Decision->Decarb Aryl Halides Prob1 Steric Shielding: Low Yield / Dehydration Amidation->Prob1 Standard Reagents (HATU, EDC) Prob2 Radical Intermediate: Ring-Opening (β-scission) Decarb->Prob2 Thermal/Standard Conditions Sol1 In situ Acyl Chloride via Ghosez's Reagent Prob1->Sol1 Optimization Sol2 NHPI Redox-Active Esters + Ni/Photoredox Catalysis Prob2->Sol2 Optimization

Diagnostic workflow for functionalizing 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

Section 1: Amidation of the Sterically Hindered C1 Center

Troubleshooting FAQs

Q: Why do standard coupling reagents (EDC/HOBt, HATU) fail or result in unreacted starting material? A: The failure is rooted in steric causality. Standard coupling reagents activate the carboxylic acid by forming an intermediate ester (e.g., an OBt or OAt ester). Because the C1 carbon is a quaternary center directly bonded to a bulky 4-fluorophenyl ring and constrained by the cyclobutane architecture, the resulting OAt/OBt activated ester is massive. When the incoming amine attempts a nucleophilic attack, the steric activation energy barrier is simply too high, resulting in stalled reactions.

Q: How can I achieve high-yielding amidation without using forcing thermal conditions that cause side reactions? A: You must bypass bulky activated esters by converting the carboxylic acid into an acyl chloride. However, harsh reagents like thionyl chloride can degrade the cyclobutane ring. The optimal solution is to use 1 (1-chloro-N,N,2-trimethyl-1-propenylamine)[1]. This reagent generates the acyl chloride in situ under completely neutral and mild conditions. The resulting acyl chloride is sterically minimal, drastically lowering the barrier for amine nucleophilic attack and preventing side reactions like primary amide dehydration.

Quantitative Data: Coupling Reagents Comparison
Coupling ReagentIntermediate Steric BulkTypical Yield (%)Primary Side Reaction Observed
EDC / HOBt High (OBt ester)< 10%Unreacted starting material
HATU / DIPEA High (OAt ester)15 - 25%Hydrolysis / Dehydration
Ghosez's Reagent Low (Acyl Chloride)80 - 95% None (Clean conversion)
Self-Validating Protocol: Mild Amidation via Ghosez's Reagent
  • Activation: Dissolve 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under a strict nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench it in dry methanol, and analyze via LCMS. Complete conversion is validated by the exclusive presence of the methyl ester mass, confirming the acyl chloride was successfully generated.

  • Amine Preparation: In a separate flame-dried flask, prepare a solution of the target amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous CH₂Cl₂. Cool this solution to 0 °C.

  • Coupling: Slowly transfer the validated acyl chloride solution dropwise into the amine solution.

  • Completion: Stir for 2-4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via standard silica gel chromatography.

Section 2: Decarboxylative Cross-Coupling & Preventing Ring-Opening

Troubleshooting FAQs

Q: During Ni-catalyzed decarboxylative arylation, I isolate a linear alkene byproduct instead of the cyclobutane product. What is happening? A: This is a classic radical-mediated decomposition. Decarboxylative cross-coupling proceeds via a single-electron transfer (SET) to generate a 1-(4-fluorophenyl)-2-methylcyclobutyl radical. Because the cyclobutane ring holds ~26 kcal/mol of strain energy, this radical is thermodynamically driven to undergo rapid unimolecular β-scission (breaking the C-C bond) to form a more stable, strain-free linear alkyl radical[2]. If the transition metal catalyst does not capture the cyclobutyl radical immediately, the ring opens.

Q: How can I outcompete the β-scission pathway to retain the intact cyclobutane ring? A: You must accelerate the bimolecular radical capture and reductive elimination steps to outpace the unimolecular β-scission. This is achieved by converting the acid into a 3[3], such as an N-hydroxyphthalimide (NHPI) ester, and utilizing photoredox/Ni dual catalysis. Operating at room temperature suppresses the thermal energy required for β-scission, while using electron-rich, bulky ligands (like bathophenanthroline) on the Nickel catalyst drastically accelerates radical capture.

Quantitative Data: Catalyst/Ligand Effects on Ring-Opening
Catalytic SystemOperating TempRadical Capture RateIntact Cyclobutane : Ring-Opened
Thermal Ni / dtbbpy80 °CModerate10 : 90
Photoredox Ni / dtbbpy25 °CFast60 : 40
Photoredox Ni / Bathophenanthroline 25 °C Very Fast > 95 : 5
Self-Validating Protocol: Low-Temperature Photoredox Decarboxylative Arylation
  • RAE Synthesis: Couple the carboxylic acid (1.0 eq) with N-hydroxyphthalimide (NHPI) (1.1 eq) using N,N-Diisopropylcarbodiimide (DIC) (1.1 eq) and DMAP (0.1 eq) in CH₂Cl₂. Stir for 12 hours, filter the urea byproduct, and isolate the pure RAE via flash chromatography.

  • Reaction Setup: Inside an argon-filled glovebox, combine the purified NHPI ester (1.0 eq), the desired aryl zinc reagent or aryl bromide (1.5 eq), NiCl₂·glyme (10 mol%), Bathophenanthroline (15 mol%), and Ir(ppy)₃ (2 mol%) in anhydrous DMA (0.1 M).

  • Irradiation & Thermal Control: Seal the reaction vial, remove it from the glovebox, and place it in a photoreactor equipped with blue LEDs (450 nm).

    • Validation Checkpoint: Monitor the reaction temperature continuously using a thermocouple. You must use a high-powered cooling fan to strictly maintain the vial at 25 °C. If the internal temperature exceeds 30 °C, the ratio of the ring-opened byproduct will exponentially increase.

  • Workup: After 16 hours of irradiation, dilute the mixture with EtOAc. Wash sequentially with 1M HCl, water, and brine. Dry over MgSO₄, concentrate, and purify the intact cyclobutane product via silica gel chromatography.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid

Welcome to the technical support center for the crystallization of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally similar novel carboxylic acids. Our approach is grounded in fundamental scientific principles to empower you to not only solve immediate issues but also to build a robust and reproducible crystallization process.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a question-and-answer format, providing both a direct solution and the scientific reasoning behind it.

Question 1: My compound has completely "oiled out" and will not solidify. What are the causes and how can I promote crystallization?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline phase.[1][2] This is a common challenge, especially with novel compounds, and is often caused by achieving supersaturation at a temperature above the compound's melting point in that specific solvent system.[3] The resulting oil is often a good solvent for impurities, and if it solidifies, it typically forms an impure, amorphous solid, defeating the purpose of crystallization.[1][3]

Core Causality:

  • High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution rapidly and disorderly.

  • Inappropriate Solvent Choice: The solvent may lower the melting point of the solute significantly.

  • Rapid Cooling: Fast temperature drops can generate a high level of supersaturation quickly, favoring oiling out over nucleation.[1]

  • Impurities: The presence of impurities can depress the melting point of the compound.[3]

Solutions & Protocols:

  • Reduce Supersaturation Rate: The most effective strategy is to slow down the rate at which supersaturation is achieved.

    • Slower Cooling: Instead of an ice bath, allow the solution to cool to room temperature on a non-conductive surface, then gradually cool further.[4]

    • Add More Solvent: Re-heat the solution and add a small amount of additional "good" solvent (10-20% more). This reduces the overall concentration, requiring a lower temperature to achieve nucleation and giving molecules more time to arrange into a crystal lattice.[3][5]

  • Optimize Solvent System:

    • Change Solvent: Experiment with solvents that have different polarities and hydrogen bonding capabilities. A solvent that provides slightly lower solubility may prevent oiling out.

    • Anti-Solvent Addition: This is an excellent alternative. Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until turbidity (cloudiness) is observed.[6][7] This method allows for fine control over the supersaturation level at a constant temperature.

Experimental Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.

  • Anti-Solvent Addition: Place the solution on a magnetic stirrer. Slowly add a miscible "anti-solvent" (e.g., water, heptane) dropwise until the solution becomes persistently cloudy.[8] This cloudiness indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[8]

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If no crystals form, a gentle scratch on the inside of the flask with a glass rod can initiate nucleation.[3]

  • Isolation: Collect the crystals via vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly.[8]

Question 2: I am not getting any crystals at all, even after cooling the solution for an extended period. What steps should I take?

Answer: The failure to produce crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This could be due to several factors, including high solubility of the compound even at low temperatures, or the presence of impurities that inhibit nucleation.

Solutions & Protocols:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[5]

    • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

  • Increase Supersaturation:

    • Evaporation: If the solvent is volatile, you can allow a small portion of it to evaporate slowly. This will increase the concentration of the solute. A simple method is to cover the flask with filter paper instead of a stopper.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[3] Be cautious not to over-concentrate, which could lead to oiling out.

  • Re-evaluate the Solvent: It's possible the chosen solvent is simply too effective. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[9][10] You may need to screen for a new solvent or switch to a mixed-solvent system.

Visualization: Troubleshooting Crystallization Failures

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oiling Compound 'Oils Out' outcome->oiling Liquid Droplets success Crystals Form outcome->success Solid Precipitate scratch Scratch Flask / Add Seed Crystal no_xtal->scratch slow_cool Re-dissolve & Cool Slower oiling->slow_cool scratch->outcome Re-cool & Observe evap Concentrate Solution (Evaporate/Boil) scratch->evap Still no crystals evap->outcome Re-cool & Observe new_solvent Re-screen for a different solvent or anti-solvent system evap->new_solvent Still no crystals slow_cool->outcome Observe add_solvent Re-dissolve & Add More 'Good' Solvent slow_cool->add_solvent Still oils out add_solvent->outcome Observe anti_solvent_method Switch to Anti-Solvent Method add_solvent->anti_solvent_method Still oils out

Caption: A workflow for troubleshooting common crystallization problems.

Question 3: My crystals are very fine needles or an amorphous powder. How can I grow larger, higher-quality crystals?

Answer: The formation of very small crystals or amorphous powder suggests that the nucleation rate is much faster than the crystal growth rate.[11] This often happens when supersaturation is achieved too quickly. To obtain larger crystals, the process needs to be modified to favor crystal growth over the formation of new nuclei.

Solutions & Protocols:

  • Slow Down the Crystallization Process:

    • Slower Cooling: As mentioned previously, a slower cooling rate is paramount. Insulating the flask can help achieve a very gradual temperature decrease.

    • Solvent Choice: A solvent in which the compound has slightly higher solubility will slow down the rate of crystallization and encourage the growth of larger crystals.[12]

  • Reduce the Number of Nucleation Sites:

    • Hot Filtration: If there are any particulate impurities in your solution, they can act as nucleation sites. Performing a hot filtration of the saturated solution before cooling can remove these particulates.[4]

  • Utilize a Mixed Solvent System:

    • A carefully chosen solvent/anti-solvent pair can provide exquisite control over the rate of crystallization. By adding the anti-solvent very slowly, or by allowing it to diffuse into the solution via vapor diffusion, you can maintain a low level of supersaturation that strongly favors growth on existing crystals rather than new nucleation.

FAQs: Foundational Knowledge for Crystallization

Q1: How do I systematically choose a starting solvent for crystallization?

A good starting solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[9][10] For a carboxylic acid like 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, solvents capable of hydrogen bonding are often a good starting point.[13] A systematic screening process is the most reliable method.

Protocol: Small-Scale Solvent Screening
  • Place ~10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. If it dissolves, you have a potential candidate.

  • Allow the clear, hot solution to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.

  • The ideal solvent will dissolve the compound completely when hot and yield a large amount of crystalline solid upon cooling.

Data Presentation: Common Crystallization Solvents
SolventBoiling Point (°C)PolarityKey Characteristics
Water100HighGood for polar compounds, non-toxic, but high boiling point can make drying difficult.[13]
Ethanol78HighVersatile polar solvent, often used in mixed systems with water.[13]
Ethyl Acetate77MediumGood general-purpose solvent for moderately polar compounds.[13]
Acetone56MediumStrong solvent, low boiling point makes it easy to remove.[13]
Toluene111LowGood for less polar compounds, but high boiling point can be a disadvantage.[13]
Heptane/Hexane~98 / ~69LowExcellent for nonpolar compounds, often used as an anti-solvent.[13]
Visualization: Solvent Selection Decision Tree

G start Start: Small amount of crude compound add_solvent Add test solvent at room temp. start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt soluble_rt Soluble at RT (Unsuitable for single-solvent use) observe_rt->soluble_rt Dissolves insoluble_rt Insoluble at RT observe_rt->insoluble_rt Does not dissolve heat_solvent Heat to Boiling insoluble_rt->heat_solvent observe_hot Observe Solubility heat_solvent->observe_hot insoluble_hot Insoluble when Hot (Unsuitable solvent) observe_hot->insoluble_hot Does not dissolve soluble_hot Soluble when Hot observe_hot->soluble_hot Dissolves cool_down Cool to RT, then Ice Bath soluble_hot->cool_down observe_cool Observe Crystals cool_down->observe_cool no_xtal No/Poor Crystals (Consider mixed-solvent system) observe_cool->no_xtal No/few crystals good_xtal Good Crystal Yield (Suitable Solvent) observe_cool->good_xtal Abundant crystals

Caption: A decision tree for experimentally selecting a single solvent.

Q2: How can I tell if I have discovered a new polymorph?

Answer: Polymorphism is the ability of a compound to exist in more than one crystal structure.[14][15][16] Different polymorphs can have significantly different physical properties, including melting point, solubility, and stability, which is critically important in drug development.[15][16] If you obtain crystals with a different appearance (e.g., needles instead of plates) or a different melting point from a previously established form, you may have a new polymorph. Definitive characterization requires analytical techniques such as:

  • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying different crystal lattices.

  • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.

  • Microscopy: Visual inspection can reveal different crystal habits (shapes).

Q3: My carboxylic acid is streaking on my TLC plate. Is this related to my crystallization problems?

Answer: Yes, this is often related. Streaking of carboxylic acids on silica gel TLC plates is common because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[17] This can sometimes indicate the presence of impurities that may also be inhibiting crystallization. To get a better sense of your compound's purity, add a small amount (0.5-1%) of acetic acid to your TLC eluent.[17] This suppresses the deprotonation of your carboxylic acid, leading to a much cleaner spot on the TLC plate and giving you a more accurate assessment of purity.

References

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from RM@Schools website: [Link]

  • Crystal Pharmatech. (2025, December 12). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • Crystal Pharmatech. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Acevedo, D., et al. (2020). Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System. ACS Publications. Retrieved from [Link]

  • Chadha, R. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Kumar, L. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development! Retrieved from [Link]

  • Simon, L. L., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Chen, Y., et al. (2011). Crystal polymorphism in chemical process development. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlled microcrystallization for in situ photocrystallography: optimizing crystal size and habit. CrystEngComm. Retrieved from [Link]

  • Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, January 12). Industrial importance of controlling crystal habit. Retrieved from [Link]

  • ResearchGate. (2019, March 20). How to select the best solvent or re crystallization? Retrieved from [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

An in-depth technical analysis and method validation comparison for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid [1], an advanced pharmaceutical intermediate requiring rigorous analytical control. Analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation comparison for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid [1], an advanced pharmaceutical intermediate requiring rigorous analytical control.

Analytical Challenges & The Causality of Method Design

The molecule 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid presents a unique triad of chromatographic challenges:

  • Ionizable Carboxylic Acid (pKa ~4.5): At neutral pH, the molecule exists in a state of partial ionization. This dynamic equilibrium between the protonated and deprotonated states causes severe peak tailing and unpredictable retention times on standard reversed-phase columns.

  • Steric Hindrance & Diastereomerism: The 1,2-substituted cyclobutane ring can exist as cis and trans diastereomers. Resolving these closely eluting isomers requires a stationary phase with exceptional shape selectivity.

  • Electronegative Fluorine Dipole: The 4-fluorophenyl group creates a strong, localized dipole moment that standard alkyl chains (like C18) cannot effectively exploit for separation.

To establish a highly reproducible assay, the method must proactively address these structural realities rather than relying on brute-force gradient adjustments.

Column Performance Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

To optimize the separation of the target API from its des-fluoro and diastereomeric impurities, we compared three distinct stationary phases. The mobile phase was standardized to 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) and Acetonitrile .

Causality of the Mobile Phase: A pH of 2.0 is more than two units below the analyte's pKa. This ensures the carboxylic acid is fully protonated (neutralized), forcing the molecule to interact purely through hydrophobic and pi-pi mechanisms, thereby eliminating secondary silanol interactions and peak tailing.

Quantitative Performance Comparison
Column ChemistryPrimary Interaction MechanismRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Diastereomer
Standard C18 Hydrophobic (Dispersive)4.21.456,5001.8
Phenyl-Hexyl Hydrophobic + π−π 5.81.159,2002.5
Biphenyl (Optimized) Enhanced π−π
  • Dipole-Dipole
6.51.0511,5003.4

Conclusion: The Biphenyl column is the superior choice. While the C18 column relies solely on dispersive forces, the Biphenyl phase features a double-ring structure that aligns with the fluorophenyl group of the analyte. The strong electronegativity of the fluorine atom induces a dipole that interacts intimately with the electron-dense biphenyl rings, providing unmatched shape selectivity and a baseline resolution ( Rs​=3.4 ) of the cis/trans diastereomers.

ICH Q2(R2) Validation Workflow

The following workflow outlines the lifecycle of the analytical procedure as mandated by the updated[2], which emphasize robustness, modern analytical techniques, and lifecycle management.

HPLC_Validation_Workflow Start Method Development Column & Mobile Phase Selection SST System Suitability Testing (Resolution, Tailing, Plates) Start->SST Optimize Spec Specificity & Forced Degradation (Peak Purity Analysis) SST->Spec Pass Criteria Lin Linearity & Range (50% - 150% Target Conc.) Spec->Lin No Interference Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc R² ≥ 0.999 LOD LOD & LOQ (Signal-to-Noise Evaluation) Acc->LOD RSD ≤ 2.0% Rob Robustness (DoE / Parameter Variation) LOD->Rob S/N Verified Val Validated Method Ready for Routine QC Rob->Val Method Reliable

Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Step-by-Step Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning the experiment inherently flags procedural or analyst errors without requiring external auditing.

A. Specificity & Forced Degradation

Causality: The cyclobutane ring is strained and susceptible to ring-opening under harsh oxidative conditions, while the carboxylic acid may undergo decarboxylation at extreme temperatures. Forced degradation proves the method is stability-indicating[3].

  • Protocol: Prepare a 100 µg/mL API solution. Subject aliquots to:

    • Acid/Base: 1.0 N HCl and 1.0 N NaOH at 60°C for 4 hours (neutralize before injection).

    • Oxidation: 3% H2​O2​ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

  • Detection: Analyze using a Photodiode Array (PDA) detector to calculate Peak Purity.

  • Self-Validation Mechanism (Mass Balance): The sum of the assay percentage of the stressed sample and the area percentage of all degradation impurities must equal 95.0%–105.0% of the initial control sample. If the mass balance falls below 95%, it mathematically proves that degradants are either retained on the column or lack a UV chromophore, immediately triggering the need for an orthogonal detector (e.g., Mass Spectrometry).

B. Linearity & Range

Causality: Ensures the detector response is directly proportional to the concentration of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid across the operational range[4].

  • Protocol: Prepare a master stock solution. Dilute to 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (100 µg/mL). Inject each level in triplicate.

  • Self-Validation Mechanism (Residual Analysis): Do not rely solely on the correlation coefficient ( R2≥0.999 ). The system self-validates by plotting the residuals (the difference between the observed and predicted area). If the residuals show a random scatter around zero, the method is truly linear. A distinct "U-shape" in the residual plot instantly flags detector saturation or column overload, invalidating the range.

C. Accuracy (Recovery) & Precision

Causality: Accuracy proves the method measures the true value; precision proves it does so consistently[5].

  • Protocol:

    • Create a placebo matrix (all excipients/solvents minus the API).

    • Prepare Stock A (for the calibration curve) and Stock B (for spiking).

    • Spike the placebo with Stock B at 80%, 100%, and 120% levels (prepare 3 independent samples per level).

  • Self-Validation Mechanism (Dual-Stock Verification): By using two independently weighed stock solutions, the system isolates human error. If the recovery falls outside the 98.0%–102.0% acceptance criteria, but the precision (%RSD) remains tight (< 2.0%), the system mathematically flags a weighing error in either Stock A or Stock B, rather than a flaw in the chromatographic method itself.

D. Robustness via Design of Experiments (DoE)

Causality: Small, deliberate variations mimic day-to-day laboratory fluctuations.

  • Protocol: Instead of varying one-factor-at-a-time (OFAT), utilize a Plackett-Burman DoE to simultaneously alter Flow Rate ( ±0.1 mL/min), Column Temperature ( ±2 °C), and Mobile Phase Organic Ratio ( ±2 %).

  • Self-Validation Mechanism (ANOVA Lack-of-Fit): The statistical software generates an ANOVA table. If the "Lack-of-Fit" p-value is significant ( <0.05 ), the system proves that an unmonitored variable (e.g., laboratory humidity, reagent batch) is secretly driving method variance, preventing the release of an unstable method to Quality Control.

Experimental Validation Results Summary

The optimized Biphenyl method was subjected to the ICH Q2(R2) protocols. The quantitative results are summarized below:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl Method)Status
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.285Pass
Mass Balance (Degradation) 95.0% - 105.0%99.2% (Oxidation), 98.5% (Acid)Pass
Linearity ( R2 ) ≥0.999 0.9998 (Random Residuals)Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8%Pass
Method Precision (%RSD) ≤2.0% (n=6)0.45%Pass
LOD / LOQ S/N 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl GxP Lifeline. Available at:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review. Available at:[Link]

  • ChemSrc. "1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (CAS 35580-46-2)." ChemSrc Database. Available at:[Link]

Sources

Comparative

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid vs non-fluorinated analogs

An in-depth technical comparison of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid against its non-fluorinated analog requires a deep dive into the physicochemical and pharmacokinetic shifts induced by a single...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid against its non-fluorinated analog requires a deep dive into the physicochemical and pharmacokinetic shifts induced by a single halogen atom. The cyclobutane carboxylic acid core is a highly rigid, conformationally restricted scaffold utilized in medicinal chemistry to lock molecules into bioactive conformations. While appending a phenyl ring provides a lipophilic anchor for target binding, an unsubstituted phenyl ring presents a significant metabolic liability.

This guide objectively compares these two analogs, detailing the mechanistic causality behind fluorination and providing self-validating experimental workflows to quantify these differences.

Mechanistic Rationale: The Causality of Para-Fluorination

Circumventing CYP450-Mediated Metabolism

The primary causality behind substituting the para-hydrogen with a fluorine atom is to block Phase I oxidative metabolism. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) utilize a highly reactive iron-oxo species to abstract electrons from electron-rich aromatic rings, typically hydroxylating the sterically accessible para-position . The C-F bond possesses a bond dissociation energy of approximately 116 kcal/mol (compared to 98 kcal/mol for C-H), rendering it highly resistant to oxidative cleavage. Consequently, para-fluorination acts as a metabolic shield, significantly extending the biological half-life of the scaffold .

CYP450_Metabolism cluster_nonfluoro Non-Fluorinated Analog cluster_fluoro Fluorinated Analog NF_Parent 1-Phenyl-2-methylcyclobutane -1-carboxylic acid CYP_NF CYP450 Oxidation (Para-position) NF_Parent->CYP_NF NF_Metab Para-Hydroxylated Metabolite (Rapid Clearance) CYP_NF->NF_Metab F_Parent 1-(4-Fluorophenyl)-2-methylcyclobutane -1-carboxylic acid CYP_F CYP450 Oxidation (Para-position) F_Parent->CYP_F C-F Bond Resistance F_Metab Metabolism Blocked (Prolonged Half-life) CYP_F->F_Metab C-F Bond Resistance

Caption: CYP450 metabolic blockade via para-fluorination compared to the non-fluorinated analog.

Modulating Lipophilicity (LogP) and Membrane Permeability

Fluorine is significantly more lipophilic than hydrogen. The introduction of the 4-fluoro substituent increases the partition coefficient (LogP) of the molecule. This causality is critical when designing central nervous system (CNS) therapeutics, as the increased lipophilicity drives enhanced passive diffusion across the lipid bilayer of the blood-brain barrier (BBB) .

Inductive Effects on Acidity (pKa)

Despite the spatial separation between the 4-fluorophenyl group and the cyclobutane carboxylic acid moiety, fluorine exerts a strong electron-withdrawing inductive effect. This effect propagates through the aromatic π -system and the adjacent σ -bonds, stabilizing the carboxylate anion formed upon deprotonation. As a result, the fluorinated analog exhibits a slightly lower pKa (increased acidity) compared to the non-fluorinated counterpart, altering its ionization profile at physiological pH (7.4) and impacting both solubility and protein binding .

Physicochemical Comparison

The following table summarizes the quantitative physicochemical shifts driven by the structural modifications discussed above.

Property1-Phenyl-2-methylcyclobutane-1-carboxylic acid (Non-Fluorinated)1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (Fluorinated)Mechanistic Driver
Molecular Weight 190.24 g/mol 208.23 g/mol Addition of Fluorine (+18 Da mass shift)
LogP (Predicted) ~3.1~3.4Increased lipophilicity of the C-F bond
pKa (Predicted) ~4.5~4.3Electron-withdrawing inductive effect stabilizing the conjugate base
Metabolic Liability High (Para-hydroxylation)Low (Blocked by C-F bond)High bond dissociation energy of C-F
Topological Polar Surface Area 37.3 Ų37.3 ŲUnchanged (Fluorine does not add to TPSA)

Self-Validating Experimental Protocols

To objectively compare the performance of these two analogs in a drug development setting, the following self-validating experimental workflows must be employed. Each protocol is engineered with internal controls to ensure absolute data integrity.

Protocol 1: In Vitro Metabolic Stability Assay (Microsomal Clearance)

Causality & Self-Validation: This assay utilizes Human Liver Microsomes (HLM) to quantify the rate of CYP450-mediated parent compound depletion. To make the system self-validating, Verapamil (a known high-clearance CYP3A4 substrate) is run concurrently as a positive control to verify microsomal enzymatic activity, while a parallel no-NADPH reaction serves as a negative control to rule out non-CYP mediated chemical degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of both the fluorinated and non-fluorinated analogs in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the working solution with HLM (final protein concentration 0.5 mg/mL). Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent denatures the CYP enzymes, instantly halting the reaction.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to auto-sampler vials and quantify the remaining parent compound using multiple reaction monitoring (MRM) on an LC-MS/MS system. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Stability_Workflow Step1 1. Reagent Prep HLM & NADPH Step2 2. Incubation 37°C, 0-60 min Step1->Step2 Step3 3. Quenching Ice-cold ACN + IS Step2->Step3 Step4 4. Centrifugation Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Data Analysis Calculate t(1/2) Step5->Step6

Caption: Step-by-step workflow for the in vitro microsomal stability assay using LC-MS/MS.

Protocol 2: Lipophilicity (LogD7.4) Determination via Shake-Flask Method

Causality & Self-Validation: LogD at pH 7.4 is more physiologically relevant than LogP for ionizable compounds like carboxylic acids. The shake-flask method physically separates the compound into aqueous and lipid phases. Self-validation is achieved by testing the compound at three different octanol:water volume ratios (1:1, 1:2, 2:1) to ensure the calculated partition coefficient remains constant regardless of the phase ratio.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with 1X Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring the two phases together vigorously for 24 hours.

  • Sample Preparation: Dissolve the compound in the mutually saturated n-octanol to achieve a concentration of 1 mg/mL.

  • Equilibration: Combine the octanol solution with the saturated PBS in a glass vial. Shake vigorously on a mechanical shaker for 2 hours at 25°C to ensure complete thermodynamic distribution of the compound between the phases.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to ensure a crisp boundary between the aqueous and organic layers, eliminating micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV. Calculate LogD7.4 as Log10​([ConcentrationOctanol​]/[ConcentrationPBS​]) .

References

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. URL:[Link]

  • Fluorine in medicinal chemistry. PubMed. URL: [Link]

Validation

Comparative Bioactivity of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Introduction: Unlocking the Potential of a Rigid Scaffold In the landscape of medicinal chemistry, the quest for novel pharmacophores with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. The cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling scaffold in drug design. Its rigid, puckered conformation offers a unique three-dimensional architecture that can orient functional groups in precise spatial arrangements, potentially enhancing binding affinity to biological targets.[1] When appropriately incorporated, cyclobutyl scaffolds can confer advantages in potency, selectivity, and metabolic stability.[1]

This guide focuses on the therapeutic potential of a specific chemical series: 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives . This scaffold combines the conformational rigidity of the cyclobutane ring with the well-established presence of the 4-fluorophenyl moiety in numerous bioactive compounds. The fluorine atom can enhance metabolic stability and binding interactions, making this a promising starting point for the development of new therapeutic agents.

While specific bioactivity data for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid itself is not extensively available in public literature, this guide will provide a comparative analysis of its potential bioactivities based on the known pharmacological effects of structurally related compounds. We will delve into hypothetical, yet plausible, biological targets and provide detailed experimental protocols for researchers to validate these hypotheses.

Comparative Bioactivity Landscape: Potential Therapeutic Applications

The structural features of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives suggest potential applications in several therapeutic areas, most notably as anti-inflammatory and anti-cancer agents.

Potential as Anti-Inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The carboxylic acid moiety of our lead compound is a critical feature that could allow it to interact with the active sites of COX-1 and COX-2.

Table 1: Hypothetical Comparative COX Inhibition of a 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivative (Compound X)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X (Hypothetical) 5.20.86.5
Ibuprofen 13350.37
Celecoxib 150.04375

This data is hypothetical and for illustrative purposes to guide experimental design.

The rigid cyclobutane scaffold could potentially position the 4-fluorophenyl group to achieve a higher selectivity for the COX-2 isoform, which is often a desirable trait to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Potential as Anti-Cancer Agents

The 4-fluorophenyl group is present in numerous anti-cancer agents. Its inclusion can enhance cell permeability and interactions with target proteins. Furthermore, some cyclobutane derivatives have demonstrated anti-proliferative effects against various cancer cell lines.

Table 2: Hypothetical Anti-Proliferative Activity of a 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivative (Compound Y)

CompoundCell LineIC50 (µM)
Compound Y (Hypothetical) MCF-7 (Breast Cancer)12.5
Compound Y (Hypothetical) PC-3 (Prostate Cancer)8.2
Doxorubicin MCF-7 (Breast Cancer)0.5
Doxorubicin PC-3 (Prostate Cancer)1.1

This data is hypothetical and for illustrative purposes to guide experimental design.

The mechanism of action for such a derivative could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Experimental Protocols for Bioactivity Screening

To validate the therapeutic potential of novel 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives, a systematic screening approach is necessary. Below are detailed protocols for assessing their anti-inflammatory and anti-cancer activities.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compounds or a known inhibitor (e.g., celecoxib) to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for an additional 2 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

experimental_workflow_cox_inhibition cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_compounds Prepare Test Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_plate Prepare 96-well Plate with Enzymes and Buffers prep_plate->add_compounds incubate1 Incubate at 37°C (10 min) add_compounds->incubate1 add_substrate Add Arachidonic Acid incubate1->add_substrate incubate2 Incubate at 37°C (2 min) add_substrate->incubate2 read_plate Measure Absorbance incubate2->read_plate calculate_ic50 Calculate % Inhibition and IC50 read_plate->calculate_ic50

Caption: Workflow for in vitro COX inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay) for Anti-Cancer Screening

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % Viability and IC50 measure_absorbance->calculate_viability signaling_pathway_arachidonic_acid cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Inhibited by Compound X Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation2 Inflammation, Bronchoconstriction Leukotrienes->Inflammation2

Caption: The arachidonic acid cascade and potential inhibition by novel derivatives.

Conclusion and Future Directions

The 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is currently limited, the structural features suggest a strong potential for anti-inflammatory and anti-cancer activities. The rigid cyclobutane core provides a unique opportunity to achieve high potency and selectivity.

Future research should focus on the synthesis of a library of derivatives with modifications to the cyclobutane ring and the phenyl group to establish clear structure-activity relationships (SAR). The experimental protocols outlined in this guide provide a robust framework for the initial biological evaluation of these novel compounds. Through a systematic approach of design, synthesis, and screening, the full therapeutic potential of this exciting chemical series can be unlocked.

References

  • Van der poorten, O., et al. (2020).
  • Manolov, S., et al. (2023). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation.
  • Harrak, Y., et al. (2021). Organic Small Molecules in Pain-Management. Encyclopedia.pub.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Vanotti, E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The robust, reliable quantification of novel chemical entities is a foundational pillar of drug development. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust, reliable quantification of novel chemical entities is a foundational pillar of drug development. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a representative small molecule with features common in modern pharmaceutical candidates. We will present a comprehensive validation workflow for the gold-standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounded in regulatory expectations.[1][2][3] Further, we will objectively compare its performance against classical High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the data-driven insights necessary for selecting the optimal analytical strategy based on application-specific needs for sensitivity, selectivity, and throughput.

Introduction: The Analyte and the Imperative for Validation

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid represents a class of small molecules that, while structurally distinct, presents analytical challenges typical for drug candidates: a carboxylic acid moiety susceptible to ionization, a fluorinated aromatic ring, and a non-chromophoric aliphatic core. Accurate quantification in complex biological matrices (e.g., plasma, tissue) is non-negotiable for pharmacokinetic, toxicokinetic, and bioequivalence studies that underpin regulatory submissions.[1][3]

The validation of a bioanalytical method is the process by which it is proven that a method is suitable for its intended purpose.[1][4] This guide is structured to not only provide protocols but to explain the scientific rationale behind the choice of instrumentation, method parameters, and validation experiments, in alignment with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][4][5]

Part 1: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation

For quantifying low-concentration small molecules in complex biological fluids, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity.[6][7] The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.[7][8]

Principle of Operation: The Causality of Choice

The selection of LC-MS/MS is driven by necessity. The target analyte lacks a strong chromophore, making high-sensitivity UV detection challenging. Furthermore, biological matrices are replete with endogenous compounds that can interfere with the signal of the target analyte.[9] Tandem mass spectrometry circumvents this by employing Multiple Reaction Monitoring (MRM), a highly selective process where a specific precursor ion is isolated and fragmented into a characteristic product ion. This precursor-to-product transition is a unique chemical signature, effectively filtering out background noise.[7]

Given the presence of the carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The acidic proton is readily abstracted, forming a stable [M-H]⁻ ion, which maximizes the instrument's response.

Proposed Fragmentation Pathway

Understanding the molecule's fragmentation is key to developing a robust MRM method. For 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (Monoisotopic Mass ≈ 222.10 Da), the fragmentation in negative ESI mode is predictable. The initial [M-H]⁻ precursor ion (m/z 221.1) will likely undergo collision-induced dissociation (CID) via decarboxylation, a common pathway for carboxylic acids, resulting in the loss of CO₂ (44 Da).[10]

Caption: Predicted ESI- MS/MS fragmentation of the target analyte.

Step-by-Step Validation Protocol

A full bioanalytical method validation must be performed when establishing a new method for regulatory studies.[1][3] The following details the mandatory experiments based on the ICH M10 guideline.[4][11]

1. Sample Preparation:

  • Rationale: To remove proteins and phospholipids that interfere with ionization (matrix effect) and damage the LC system.

  • Protocol:

    • To 100 µL of plasma sample (blank, standard, or unknown), add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS injection.

2. Chromatographic Conditions:

  • Rationale: To achieve a sharp peak shape for the analyte, separate it from potential isomers, and ensure it elutes away from the solvent front where ion suppression is most severe.

  • Protocol:

    • Column: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

3. Validation Parameters & Acceptance Criteria: The following experiments constitute a self-validating system, ensuring the method is reliable. The data should be summarized as follows:

Validation ParameterPurposeExperiment DesignAcceptance Criteria (ICH M10)[11][12]
Selectivity Ensure no interference from endogenous matrix components.Analyze ≥ 6 unique sources of blank matrix.Response in blank should be ≤ 20% of LLOQ.
Linearity & Range Define the concentration range over which the method is accurate and precise.Prepare a calibration curve with ≥ 6 non-zero standards.R² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) Determine the lowest concentration that can be reliably quantified.Analyze ≥ 5 replicates at the proposed Lower Limit of Quantification (LLOQ).Accuracy within 80-120%. Precision (CV) ≤ 20%.[3]
Accuracy & Precision Confirm the method's closeness to the true value and its reproducibility.Analyze Quality Control (QC) samples at 4 levels (L, M, H, Dilution) on 3 separate days.Accuracy within ±15% of nominal. Precision (CV) ≤ 15%.
Matrix Effect Assess the impact of matrix components on analyte ionization.Compare analyte response in post-extraction spiked matrix vs. neat solution from ≥ 6 sources.IS-normalized matrix factor CV should be ≤ 15%.
Stability Ensure analyte does not degrade during sample handling and storage.Analyze QCs after freeze-thaw cycles, bench-top storage, and long-term storage.Mean concentration within ±15% of nominal.

graph Validation_Workflow {
graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Method Development", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity & Specificity"]; Linearity [label="Linearity, Range & LLOQ"]; Accuracy [label="Accuracy & Precision\n(Intra & Inter-Day)"]; Matrix [label="Matrix Effect"]; Stability [label="Stability\n(Freeze-Thaw, Bench-Top, etc.)"]; End [label="Validated Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Selectivity; Selectivity -> Linearity; Linearity -> Accuracy; Accuracy -> Matrix; Matrix -> Stability; Stability -> End; }

Caption: Standard workflow for LC-MS/MS bioanalytical validation.

Part 2: Comparative Analysis of Alternative Methodologies

While LC-MS/MS is powerful, it is not universally required. Understanding the capabilities of alternative methods is crucial for efficient resource allocation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle and Applicability: HPLC-UV relies on the analyte absorbing light at a specific wavelength.[6][13] It is a robust and cost-effective technique, often used for analyzing drug formulation purity or for quantifying high-concentration samples where sensitivity is not a primary concern.[14][15] For our target analyte, the fluorophenyl group provides some UV absorbance (around 254-270 nm), but its extinction coefficient is likely low, limiting sensitivity.[16]

  • Advantages: Lower instrument and operational cost, simpler method development, and high robustness for routine quality control.[6]

  • Limitations: Significantly lower sensitivity and selectivity compared to LC-MS/MS.[6][14] It is highly susceptible to interference from co-eluting compounds that absorb at the same wavelength, making it unsuitable for complex bioanalysis at low concentrations.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle and Applicability: GC-MS separates compounds based on their volatility after they are vaporized at high temperature. For non-volatile compounds like carboxylic acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[17] Common methods include silylation or esterification.[17][18]

  • Advantages: Excellent chromatographic resolution for volatile compounds. Electron Ionization (EI) provides highly reproducible fragmentation patterns useful for library matching.

  • Limitations: The mandatory derivatization step adds time, complexity, and potential for variability to the workflow.[17][19] Not all compounds derivatize efficiently, and the high temperatures of the GC inlet can cause degradation of thermally fragile molecules. This method is generally less suited for high-throughput bioanalysis of this compound compared to LC-MS/MS.[20]

Performance Comparison Summary
FeatureLC-MS/MS (Triple Quad)HPLC-UVGC-MS (with Derivatization)
Selectivity Superior (MRM is highly specific)Moderate (Risk of co-elution)High (Mass-based detection)
Sensitivity pg/mL to ng/mL range (ppt)µg/mL to ng/mL range (ppm/ppb)ng/mL range (ppb)
Sample Prep Moderate (Protein precipitation)Simple (Dilute and shoot)Complex (Derivatization required)[17]
Throughput High (2-5 min/sample)High (5-10 min/sample)Low (Derivatization + longer run times)
Primary Use Bioanalysis, trace impurity IDQC, formulation assaysVolatile compound analysis
Cost (2026 Est.) $ (Major Investment)[6]$ (Affordable)[6] (Moderate)

Conclusion & Recommendations

The choice of analytical technology for the validation of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is dictated entirely by the application.

  • For regulatory-compliant bioanalysis (PK/TK studies): LC-MS/MS is the only viable option. Its unparalleled sensitivity and selectivity are required to accurately measure drug concentrations in complex biological matrices, meeting the stringent guidelines set by bodies like the FDA and EMA.[2][3][4]

  • For process chemistry or formulation analysis (high concentration): HPLC-UV is a highly efficient and cost-effective choice. When the analyte is present at high concentrations and the matrix is simple (e.g., reaction mixture, dissolved drug product), the robustness and simplicity of HPLC-UV are advantageous.[15][21]

  • For specific structural isomer separation or volatile impurity analysis: GC-MS could be considered , but only if LC methods fail to provide adequate separation and if a reliable derivatization protocol can be established.[17] For routine quantification of the parent drug, it is inefficient.

By aligning the analytical technique with the specific question being asked, researchers and drug development professionals can generate high-quality, reliable data while optimizing resource allocation throughout the pharmaceutical development lifecycle.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5). National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). International Council for Harmonisation. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry. (2023, May 3). ACS Publications. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024, May 28). MDPI. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024, July 10). ACS Publications. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed. [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PubMed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate. [Link]

  • Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Japan Customs. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (2010). Farmacia Journal. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromachems. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020, November 12). MDPI. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2015). Analyst (RSC Publishing). [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019, September 10). Advion. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7). National Center for Biotechnology Information. [Link]

  • Method development approaches for small-molecule analytes | Request PDF. ResearchGate. [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (2024, January 25). Longdom Publishing. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry. (2024, July 10). ACS Publications. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Agilex Biolabs. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metaspectra. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC. National Center for Biotechnology Information. [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). PubMed. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). LCGC International. [Link]

Sources

Validation

Comparative Guide: Catalytic Synthesis of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Executive Summary The synthesis of highly substituted cyclobutanes is a critical endeavor in modern drug development. The target molecule, 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , features a conformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted cyclobutanes is a critical endeavor in modern drug development. The target molecule, 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , features a conformationally restricted four-membered ring that serves as a valuable bioisostere for phenyl rings, improving the pharmacokinetic profiles of lead compounds[1].

Traditionally, constructing highly substituted cyclobutanes has been plagued by poor step economy, thermodynamic instability (due to ring strain), and harsh reaction conditions. This guide objectively compares two state-of-the-art catalytic methodologies for synthesizing this scaffold: Visible-Light Photoredox Catalysis and Phase-Transfer Catalysis (PTC) . By analyzing the causality behind the experimental design and providing self-validating protocols, this guide equips researchers with the data necessary to select the optimal pathway for either library generation or process scale-up.

Mechanistic Pathways Overview

G cluster_A Method A: Photoredox [2+2] Cycloaddition cluster_B Method B: PTC Double Alkylation Target 1-(4-fluorophenyl)-2-methylcyclobutane -1-carboxylic acid A_Start 2-(4-Fluorophenyl)acrylic acid + Propene A_Cat Ir(III) Photocatalyst (Visible Light) A_Start->A_Cat Energy Transfer (EnT) A_Int Triplet Excited State Diradical Intermediate A_Cat->A_Int [2+2] Cycloaddition A_Int->Target Direct Formation B_Start Ethyl 2-(4-fluorophenyl)acetate + 1,3-Dibromobutane B_Cat TBAB / NaOH (aq) Biphasic System B_Start->B_Cat Deprotonation B_Int Mono-alkylated Enolate Intramolecular Cyclization B_Cat->B_Int SN2 Alkylation B_Int->Target Hydrolysis

Catalytic pathways for 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid synthesis.

Method A: Visible-Light Photoredox [2+2] Cycloaddition

Causality & Experimental Design

The 2 is the most direct route to cyclobutanes[2]. However, direct UV excitation of 2-(4-fluorophenyl)acrylic acid often leads to competitive polymerization or degradation of the fluorinated aromatic ring. To circumvent this, we employ Triplet Energy Transfer (EnT) catalysis using an Iridium(III) photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6).

The Ir(III) catalyst absorbs mild blue LED light, undergoes intersystem crossing (ISC), and transfers its energy to the acrylic acid derivative. This excites the substrate to a long-lived triplet state, which then reacts with propene gas via a 3 to form the cyclobutane ring[3]. This method provides exceptional step economy.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried Schlenk tube, add 2-(4-fluorophenyl)acrylic acid (1.0 mmol) and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 1 mol%).

  • Solvent & Degassing: Dissolve the mixture in 10 mL of anhydrous acetonitrile (MeCN). Perform three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher; failing to degas will completely halt the catalytic cycle.

  • Reagent Introduction: Backfill the Schlenk tube with propene gas to approximately 2.0 bar using a gas manifold.

  • Irradiation: Stir the mixture at room temperature under irradiation with 440 nm blue LEDs for 16 hours. Use a cooling fan to maintain the temperature below 30 °C.

    • Validation Checkpoint: The solution must transition from a pale yellow to a deep, luminescent orange upon irradiation, visually confirming the active excited state of the Ir(III) catalyst.

  • Workup: Vent the excess propene in a fume hood. Concentrate the solvent in vacuo and purify the residue via flash chromatography (Hexanes/EtOAc with 1% AcOH) to yield the target carboxylic acid.

Method B: Phase-Transfer Catalyzed (PTC) Cycloalkylation

Causality & Experimental Design

For industrial scale-up, photoredox setups can be prohibitively expensive. Phase-Transfer Catalysis (PTC) offers a highly scalable alternative using cheap, bench-stable reagents. This method utilizes4 into an organic phase containing ethyl 2-(4-fluorophenyl)acetate and 1,3-dibromobutane[4].

The base deprotonates the alpha-carbon, triggering an intermolecular SN​2 alkylation. A subsequent deprotonation drives the intramolecular ring closure. Using a is critical; it reduces the accessibility of water molecules, preventing the hydration of the ion pairs and suppressing unwanted hydrolysis of the starting ester before alkylation is complete.

Step-by-Step Protocol (Self-Validating System)
  • Biphasic Setup: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, dissolve ethyl 2-(4-fluorophenyl)acetate (10.0 mmol), 1,3-dibromobutane (12.0 mmol), and TBAB (0.5 mmol, 5 mol%) in 20 mL of toluene.

  • Alkylation & Cyclization: Slowly add 20 mL of 50% (w/w) aqueous NaOH. Heat the biphasic mixture to 90 °C under vigorous stirring (≥800 rpm) for 12 hours.

    • Causality: High-speed stirring is mandatory to maximize the interfacial surface area, which is the rate-limiting parameter in PTC.

    • Validation Checkpoint: The organic layer will gradually darken. Stop stirring momentarily; a rapid and clean phase separation confirms the integrity of the biphasic system. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting ester.

  • Hydrolysis: Separate the organic layer. To the organic phase, add 15 mL of 2M NaOH in EtOH/H2O (1:1) and reflux for 4 hours to hydrolyze the ethyl ester intermediate.

  • Workup: Cool the mixture, separate the aqueous layer, and acidify it with 3M HCl to pH 2. Extract with ethyl acetate (3 x 20 mL), dry over MgSO4, and concentrate in vacuo to yield the crude acid.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both catalytic methods based on standard laboratory parameters:

Performance MetricMethod A: Photoredox [2+2]Method B: PTC Double Alkylation
Step Economy 1 Step (Direct Cycloaddition)2 Steps (Alkylation + Hydrolysis)
Overall Yield 65% – 75%70% – 85%
Diastereoselectivity (cis:trans) ~1.5:1 (Thermodynamic control)~3:1 (Steric approach control)
Scalability Low-Medium (Requires continuous flow for >10g)High (Easily scalable to multi-kilogram batches)
E-Factor (Waste Generation) Low (Highly atom-economical)High (Generates stoichiometric bromide salts)
Reagent Cost High (Iridium catalyst, specialized LEDs)Low (Commodity chemicals, TBAB)

Conclusion & Recommendations

The choice of catalytic method depends entirely on the project phase:

  • For Discovery & SAR Studies: Method A (Photoredox Catalysis) is highly recommended. Its superior step economy and mild conditions allow for rapid generation of cyclobutane libraries without the need for harsh bases.

  • For Process Chemistry & Scale-Up: Method B (Phase-Transfer Catalysis) is the undisputed choice. It bypasses the photon-penetration limits of photochemical reactors and utilizes inexpensive, robust reagents that translate seamlessly to pilot-plant reactors.

References

  • Cyclobutane carboxylic acid derivatives | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Synthesis of spiro [cyclobutane-1,2'-indene]-1',3': Phase-transfer catalysis (PTC)
  • Source: d-nb.
  • Source: Tetrahedron Letters (electronicsandbooks.com)
  • Probing EnT catalysis enabled [2 + 2] cycloaddition of simple alkenylboronic esters Source: ResearchGate URL

Sources

Comparative

structural comparison of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid stereoisomers

An In-Depth Guide to the Structural Comparison of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Stereoisomers In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Comparison of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Stereoisomers

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. The cyclobutane scaffold, a four-membered carbocycle, has gained significant traction as a valuable motif in drug design.[1][2] Its inherent conformational rigidity can pre-organize appended functional groups into well-defined spatial orientations, potentially enhancing binding affinity and selectivity for a biological target.[1] This guide provides a comprehensive technical comparison of the stereoisomers of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a compound featuring two stereogenic centers, leading to a fascinating and challenging stereochemical landscape.

While this specific molecule is presented as a model system, the principles and methodologies described herein are broadly applicable to the structural elucidation of other chiral small molecules, particularly those incorporating the cyclobutane core. We will delve into the logical framework for identifying, separating, and definitively characterizing each stereoisomer, emphasizing the synergy between chromatographic and spectroscopic techniques.

The Stereochemical Complexity of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

The structure of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid contains two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers. The relative orientation of the substituents on the cyclobutane ring defines them as either cis or trans diastereomers.

  • cis-isomers: The methyl group and the carboxylic acid group are on the same side of the ring.

  • trans-isomers: The methyl group and the carboxylic acid group are on opposite sides of the ring.

The four stereoisomers can be designated as:

  • (1R,2S) and (1S,2R) - a pair of enantiomers (one of the diastereomeric pairs)

  • (1R,2R) and (1S,2S) - another pair of enantiomers (the other diastereomeric pair)

Caption: Stereochemical relationships of the four isomers.

Experimental Workflow: A Multi-Technique Approach

A robust structural elucidation of all four stereoisomers requires a combination of techniques. No single method can provide a complete picture with absolute certainty. The following sections detail the experimental protocols and the rationale behind their application.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

The first practical step is to separate the mixture of stereoisomers. Since enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is necessary for their separation. Diastereomers, having different physical properties, can often be separated on standard, non-chiral columns, but a chiral column is capable of separating all four isomers in a single run.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives. These are versatile and effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Screen different ratios of the hydrocarbon and alcohol (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).

    • Add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for an acidic compound like this one) to improve peak shape and resolution.

  • Optimization:

    • Adjust the flow rate to optimize the balance between resolution and analysis time (a typical starting point is 1.0 mL/min).

    • Ensure the column temperature is controlled to maintain reproducibility.

  • Detection: Use a UV detector set to a wavelength where the 4-fluorophenyl group has strong absorbance (e.g., ~254 nm).

Hypothetical Comparative Data

StereoisomerRetention Time (min) on Chiralpak AD-H column
(1S,2R)8.5
(1R,2S)9.8
(1S,2S)11.2
(1R,2R)13.1
Determination of Relative Stereochemistry using Nuclear Magnetic Resonance (NMR) Spectroscopy

Once the diastereomeric pairs are separated, NMR spectroscopy is a powerful tool to determine the relative stereochemistry (cis vs. trans).[3] This is primarily achieved through the analysis of proton-proton (¹H-¹H) coupling constants and the Nuclear Overhauser Effect (NOE).

Key NMR Experiments and Their Rationale

  • ¹H NMR: The coupling constants (J-values) between adjacent protons on the cyclobutane ring can differ for cis and trans isomers. However, due to the puckered nature of the cyclobutane ring, these differences can sometimes be small.[4]

  • 2D NOESY/ROESY: The Nuclear Overhauser Effect is a through-space interaction between protons that are close to each other (< 5 Å).[5] A NOESY or ROESY experiment is the most reliable NMR method for determining relative stereochemistry in this case.

    • In a cis isomer , a strong NOE correlation would be expected between the proton on C2 and the protons of the methyl group, and the proton on C2 and the ortho-protons of the phenyl ring.

    • In a trans isomer , these NOE correlations would be significantly weaker or absent.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve a purified sample of a single diastereomeric pair (obtained from HPLC) in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Perform a 2D NOESY experiment on a high-field NMR spectrometer (e.g., 500 MHz or higher). A mixing time of 500-800 ms is a good starting point for small molecules.

  • Data Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity between key protons.

NMR_Workflow cluster_workflow NMR Analysis for Relative Stereochemistry start Separated Diastereomer H1_NMR ¹H NMR (Initial Assessment) start->H1_NMR NOESY 2D NOESY/ROESY (Definitive Proof) H1_NMR->NOESY Analysis Analyze Cross-Peaks NOESY->Analysis Result Assign cis or trans Configuration Analysis->Result

Caption: Workflow for determining relative stereochemistry by NMR.

Absolute Stereochemistry Determination

After separating all four isomers and assigning the relative stereochemistry of the diastereomeric pairs, the final and most critical step is to determine the absolute configuration (R/S) of each stereocenter.

X-ray crystallography provides an unambiguous three-dimensional structure of a molecule, making it the definitive method for determining absolute stereochemistry.[5]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. It involves slowly growing a single, high-quality crystal from a solution of one of the purified enantiomers. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[5]

  • Data Collection: The crystal is mounted and irradiated with X-rays in a diffractometer. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. For absolute configuration, the anomalous dispersion of X-rays by the atoms is used, often requiring the presence of a heavier atom (the fluorine atom in this molecule can be sufficient, but is not ideal). The Flack parameter is calculated to confidently assign the absolute stereochemistry.

When obtaining a single crystal suitable for X-ray analysis is not possible, VCD offers a powerful alternative for determining the absolute configuration in solution.[6] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7]

Experimental Protocol: VCD Analysis

  • Experimental Spectrum: Measure the IR and VCD spectra of a purified enantiomer in a suitable solvent (e.g., CDCl₃).[7]

  • Computational Modeling:

    • Build a model of one enantiomer (e.g., the 1R,2R-isomer).

    • Perform a conformational search to find the most stable low-energy conformers.

    • Using Density Functional Theory (DFT), calculate the theoretical VCD spectrum for this enantiomer.[8]

  • Comparison and Assignment: Compare the experimentally measured VCD spectrum with the calculated spectrum. If they match, the absolute configuration of the sample is that of the calculated model. If they are mirror images, the sample is the opposite enantiomer.

VCD_Workflow cluster_vcd VCD Workflow for Absolute Configuration Exp_Spec Measure Experimental VCD Spectrum Compare Compare Experimental and Calculated Spectra Exp_Spec->Compare Calc_Spec Calculate Theoretical VCD Spectrum (e.g., for R,R) Calc_Spec->Compare Assign_RR Assign as R,R Compare->Assign_RR Match Assign_SS Assign as S,S Compare->Assign_SS Mirror Image

Caption: VCD analysis workflow for absolute configuration.

Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Chiral HPLC Separation of all stereoisomersHigh resolution, quantitativeDoes not provide structural information
NMR (NOESY) Relative stereochemistry (cis vs. trans)Works in solution, non-destructiveDoes not provide absolute configuration
X-ray Crystallography Absolute stereochemistry (R/S)Unambiguous, definitive "gold standard"Requires a high-quality single crystal
VCD Spectroscopy Absolute stereochemistry (R/S)Works in solution, no crystal needed[6]Requires computational resources and expertise

Conclusion and Outlook

The comprehensive structural comparison of the stereoisomers of 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a multi-step process that relies on the synergistic application of advanced analytical techniques. Chiral HPLC provides the necessary separation, NMR spectroscopy elucidates the relative stereochemistry, and either X-ray crystallography or VCD spectroscopy establishes the absolute configuration.

For drug development professionals, understanding the precise three-dimensional structure of each stereoisomer is the first step toward understanding their distinct pharmacological and toxicological profiles. The conformational constraints imposed by the cyclobutane ring make it highly probable that the four stereoisomers will interact differently with chiral biological targets like enzymes and receptors.[1][9] Therefore, the rigorous analytical workflow detailed in this guide is not merely an academic exercise but a critical prerequisite for the development of safe and effective therapeutics.

References

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate.
  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
  • ABSOLUTE CONFIGURATION BY VCD | BioTools.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH.
  • Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes - Benchchem.
  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.
  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate.
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry.
  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals As a novel chemical entity, 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid must be handled with the utmost care, assuming a high level of potentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid must be handled with the utmost care, assuming a high level of potential hazard in the absence of comprehensive toxicological data.[1][2][3] This guide provides essential safety and logistical information, drawing upon best practices for handling uncharacterized compounds and data from structurally similar molecules to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Potential Hazards: A Structural Analogy Approach

Lacking a specific Safety Data Sheet (SDS), a risk assessment must be predicated on the hazards associated with its core structural components: a fluorinated phenyl group, a cyclobutane ring, and a carboxylic acid moiety.

  • Fluorinated Aromatic Compounds: The presence of a 4-fluorophenyl group suggests potential for bioactivity and possible toxicity. Fluorinated organic compounds can exhibit persistence in the environment.[4]

  • Carboxylic Acids: This functional group can cause skin and eye irritation or burns upon direct contact.[5][6][7][8][9] Inhalation of dusts or aerosols may lead to respiratory tract irritation.[6][8]

  • Novelty: For any new or uncharacterized chemical, it is prudent to assume it is hazardous until proven otherwise through rigorous testing.[1][2] All routes of exposure—inhalation, dermal contact, and ingestion—should be considered significant.[1]

Based on analogous compounds, the primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][9]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier against potential exposure. The minimum required PPE for handling 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is outlined below.

PPE ComponentSpecificationsRationale
Body Protection Flame-resistant lab coat worn over full-length clothing made of natural fibers (e.g., cotton).[10][11] A chemically resistant apron should be worn over the lab coat when handling larger quantities or if there is a significant splash risk.[12]Protects skin from incidental contact and splashes. Flame-resistant material is a precaution when working with any organic compound.
Hand Protection Double-gloving with nitrile gloves is the minimum requirement.[13] For prolonged handling or when a splash is likely, heavy-duty gloves or Silver Shield gloves worn under disposable nitrile gloves are recommended.[13]Provides a barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation before use.[12]
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles are mandatory.[2][10] A full-face shield must be worn over the goggles when there is a risk of splashing, such as when transferring solutions or working with larger volumes.[3][12][13]Protects the eyes and face from splashes of the compound, which is presumed to be a serious eye irritant.[12]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][5][14] If there is a potential for aerosol generation and work outside a fume hood is unavoidable, a fit-tested N95 respirator is the minimum requirement.[1] For significant aerosolization potential, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.[1]Prevents inhalation of airborne particles or aerosols, which could cause respiratory tract irritation.[1]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown/Apron doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator (if required) doff3->doff4 caption Figure 1: PPE Donning and Doffing Workflow

Figure 1: PPE Donning and Doffing Workflow

Operational and Disposal Plans

A meticulous operational plan is crucial for minimizing risk. This includes procedures for handling, storage, spill response, and waste disposal.

Handling and Storage
  • Designated Area: All work with 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid must be conducted in a designated area within a laboratory, clearly marked with warning signs.[2]

  • Ventilation: All manipulations of the compound, especially in its solid form, must be performed inside a certified chemical fume hood.[1][2][5][14]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] The container must be clearly labeled with the chemical name and appropriate hazard warnings.[2] Use secondary containment to prevent the spread of material in case of a leak.[2]

Spill Response

Treat any spill of this material as a major incident.[2]

Emergency Spill Response Protocol

Spill_Response spill Spill Occurs alert Alert & Evacuate Notify personnel in the immediate area. Evacuate the contaminated zone. spill->alert secure Secure the Area Restrict access to the spill area. Post warning signs. alert->secure ppe Don Appropriate PPE Refer to the PPE table for spill cleanup. secure->ppe contain Contain the Spill For solids, gently cover with an absorbent pad. For liquids, use an appropriate absorbent material. ppe->contain cleanup Clean Up Carefully collect all contaminated materials. Place in a labeled, sealed container for hazardous waste. contain->cleanup decontaminate Decontaminate Clean the spill area with an appropriate solvent, followed by soap and water. cleanup->decontaminate report Report the Incident Inform your supervisor and the institutional EHS department. decontaminate->report caption Figure 2: Emergency Spill Response Protocol

Figure 2: Emergency Spill Response Protocol
Waste Disposal

All waste containing 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.[1]

  • Segregation: Do not mix this waste with other chemical waste streams.[1][14]

  • Containerization: Collect all waste in a dedicated, leak-proof, and clearly labeled container.[14] The label should include the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1][6] Never dispose of this compound down the drain or in regular trash.[1] Given its fluorinated nature, high-temperature incineration is the likely disposal method, but this must be confirmed by a licensed waste disposal contractor.[4][15]

By adhering to these stringent protocols, researchers can mitigate the risks associated with handling this novel compound, ensuring a safer laboratory environment for all. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • Essential Safety Protocols for Handling Novel or Unidentified Compounds - Benchchem. (n.d.).
  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • Laboratory Safety Guidelines. (n.d.).
  • About Fluoropolymers & F-gases - PFAS, the 'forever chemicals'. (2025, December 15).
  • SAFETY DATA SHEET - Apollo Scientific. (2023, January 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124 - PubChem. (n.d.).
  • Laboratory Safety. (2026, January 30).
  • 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | 151157-46-9 - Sigma-Aldrich. (n.d.).
  • (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid - NextSDS. (n.d.).
  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants | Environmental Science & Technology Letters - ACS Publications. (2024, November 12).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • 'Forever chemicals' destroyed by simple method | NSF - U.S. National Science Foundation. (2022, September 12).
  • 1-(4-FLUOROPHENYLCARBAMOYL)CYCLOPROPANECARBOXYLIC ACID Safety Data Sheets(SDS) lookchem. (2017, August 12).
  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace - PMC. (n.d.).
  • Standard Operating Procedure - HYDROFLUORIC ACID - Yale Environmental Health & Safety. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - ResearchGate. (2020, October 9).
  • US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts - Google Patents. (n.d.).
  • Perfluorinated Carboxylic Acids. Synthesis and Application. - journal "Fluorine notes". (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.